molecular formula C8H9N3 B1322007 3-methyl-1H-indazol-6-amine CAS No. 79173-62-9

3-methyl-1H-indazol-6-amine

Cat. No.: B1322007
CAS No.: 79173-62-9
M. Wt: 147.18 g/mol
InChI Key: HWSCSUHNTVVKSR-UHFFFAOYSA-N
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Description

3-methyl-1H-indazol-6-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSCSUHNTVVKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620763
Record name 3-Methyl-2H-indazol-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79173-62-9
Record name 3-Methyl-2H-indazol-6-amine
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Record name 3-methyl-1H-indazol-6-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 3-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-methyl-1H-indazol-6-amine is a heterocyclic aromatic organic compound belonging to the indazole family. Its structure, featuring a bicyclic system composed of a benzene ring fused to a pyrazole ring with a methyl group and an amine substituent, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and significance, particularly for researchers, scientists, and professionals in the field of drug development. The compound is of high interest primarily as a key intermediate in the synthesis of Pazopanib, a potent multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₈H₉N₃[1][2][3]
Molecular Weight 147.18 g/mol [1][3]
CAS Number 79173-62-9[1][2]
IUPAC Name This compound[1]
Appearance Yellow-brown solid[4]
Melting Point 203.8–204.5 °C[4]
Solubility Soluble in methanol and ethyl acetate[4]
Topological Polar Surface Area 54.7 Ų[1]

Spectral Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

  • ¹H-NMR (500 MHz, CDCl₃) : The proton nuclear magnetic resonance spectrum shows characteristic signals at δ (ppm): 9.44 (s, 1H, N-NH), 7.43 (d, J = 8.5 Hz, 1H, H-4), 6.57–6.55 (m, 2H, H-5, H-7), 3.84 (s, 2H, NH₂), and 2.50 (s, 3H, H-1′)[4].

  • Mass Spectrometry (ESI, MeOH) : The electrospray ionization mass spectrum exhibits a molecular ion peak [M+H]⁺ at m/z 147.9, which corresponds to the calculated value of 148.08 for C₈H₉N₃[4].

  • FT-IR (KBr) : The Fourier-transform infrared spectrum displays key absorption bands at vₘₐₓ (cm⁻¹): 3382 and 3180, corresponding to the N-H stretching of the amine and indazole groups. Other significant peaks include 1640 (C=N stretch) and 1520 (C=C aromatic stretch)[4]. The presence of two bands for the N-H stretch is characteristic of a primary amine[5].

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 3-methyl-6-nitro-1H-indazole. This transformation is a critical step in the overall synthesis of Pazopanib[4][6].

Synthesis of this compound from 3-methyl-6-nitro-1H-indazole

This procedure involves the reduction of the nitro group to an amine using tin(II) chloride dihydrate in an acidic medium.

  • Materials and Equipment :

    • 3-methyl-6-nitro-1H-indazole

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethyl acetate

    • Distilled water

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • 100 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Vacuum filtration apparatus

  • Procedure :

    • In a 100 mL round-bottom flask, disperse 3-methyl-6-nitro-1H-indazole (2.00 g, 11.3 mmol) in ethyl acetate (10 mL) at 0 °C using an ice bath[4].

    • Slowly add tin(II) chloride dihydrate (10.19 g, 45.2 mmol, 4 equivalents) to the suspension[4].

    • With the reaction temperature maintained below 10 °C, add concentrated HCl (1 mL) dropwise over 1 minute[7].

    • After the HCl addition is complete, remove the ice bath and stir the mixture for an additional three hours at room temperature[7].

    • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (3:7)[4].

    • Upon completion, add 50 mL of ethyl acetate and cool the mixture to 5 °C.

    • Carefully neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer three times with ethyl acetate (3 x 50 mL)[6].

    • Combine all organic layers and wash with brine (saturated NaCl solution)[6].

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator[6].

    • The resulting precipitate is collected by vacuum filtration, washed with distilled water, and dried to yield this compound as a yellow-brown solid (yield: 87%)[4][6].

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and its logical position in the broader synthesis of Pazopanib.

Synthesis_Workflow start Start: 3-methyl-6-nitro-1H-indazole in Ethyl Acetate add_sncl2 Add SnCl2·2H2O (4 eq) at 0°C start->add_sncl2 add_hcl Add conc. HCl (dropwise, <10°C) add_sncl2->add_hcl stir Stir at RT for 3 hours add_hcl->stir workup Reaction Workup: - Neutralize with NaHCO3 - Extract with Ethyl Acetate stir->workup dry Dry organic phase (Na2SO4) & Concentrate workup->dry product Final Product: This compound dry->product

Caption: Synthesis workflow for this compound.

Pazopanib_Synthesis_Logic cluster_core Core Intermediate Synthesis cluster_pazopanib Pazopanib Assembly Precursor 3-methyl-6-nitro-1H-indazole Target This compound Precursor->Target Reduction Methylated_Indazole N,2,3-trimethyl-2H-indazol-6-amine Target->Methylated_Indazole Methylation Steps Pazopanib Pazopanib Methylated_Indazole->Pazopanib Pyrimidine 2,4-dichloropyrimidine Pyrimidine->Pazopanib Sulfonamide 5-amino-2-methyl- benzenesulfonamide Sulfonamide->Pazopanib

Caption: Role of this compound in Pazopanib synthesis.

Safety and Hazards

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it has the following hazard statements:

  • H302 : Harmful if swallowed[1].

  • H315 : Causes skin irritation[1].

  • H319 : Causes serious eye irritation[1].

  • H335 : May cause respiratory irritation[1].

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.

Applications in Drug Development

The primary and most significant application of this compound is its role as a key starting material in the industrial synthesis of Pazopanib[6][8]. Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit. It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.

The synthesis of Pazopanib involves several steps where the indazole core, derived from this compound, is further modified and coupled with other essential fragments, namely a pyrimidine derivative and a sulfonamide side-chain[6][9]. The structural integrity and purity of this compound are therefore critical for the efficiency of the overall synthesis and the quality of the final active pharmaceutical ingredient (API).

While the indazole scaffold itself is known to be a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities such as antibacterial and anti-inflammatory properties, the direct biological activity of this compound is not its primary area of investigation[10]. Its value lies in its function as a versatile and crucial precursor in the construction of more complex therapeutic agents.

Conclusion

This compound is a compound of considerable importance in the pharmaceutical industry. Its well-defined chemical and physical properties, along with established synthetic protocols, make it a reliable intermediate for drug development. The detailed understanding of its characteristics, as outlined in this guide, is essential for scientists and researchers working on the synthesis of Pazopanib and other related indazole-based therapeutic agents. The provided data and protocols serve as a valuable resource for optimizing synthetic routes and ensuring the quality and consistency of this vital chemical building block.

References

An In-depth Technical Guide to 3-Methyl-1H-indazol-6-amine: Synthesis, History, and Role in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyl-1H-indazol-6-amine, a key intermediate in modern pharmaceutical synthesis. The document details its chemical properties, historical context, and primary synthetic routes with a focus on quantitative data and detailed experimental protocols. A significant portion of this guide is dedicated to its critical role in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib. Furthermore, the guide elucidates the biological significance of this compound by detailing the signaling pathways targeted by its principal downstream product.

Introduction

This compound, a heterocyclic amine belonging to the indazole class, has emerged as a molecule of significant interest in medicinal chemistry and process development. While the indazole scaffold itself has been known for over a century, the specific utility of this compound has been largely driven by its role as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural features allow for versatile chemical modifications, making it an ideal precursor for drug candidates.

This guide will delve into the core aspects of this compound, providing researchers and drug development professionals with a detailed understanding of its synthesis, history, and application, particularly in the context of targeted cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₉N₃[1]
Molecular Weight 147.18 g/mol [1]
CAS Number 79173-62-9[1]
Appearance Yellow-brown solid[2]
Melting Point 203.8–204.5 °C[2]
IUPAC Name This compound[1]

History and Discovery

The history of this compound is intrinsically linked to the broader development of indazole-containing pharmaceuticals. While a singular "discovery" paper for this specific molecule is not readily apparent in historical literature, its importance grew with the rise of kinase inhibitors in oncology. The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.[3]

The significance of this compound skyrocketed with the development of Pazopanib, a potent multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. In the innovator's synthesis of Pazopanib, this compound serves as a key intermediate, highlighting its industrial relevance.[4] Its synthesis and utilization are therefore a cornerstone of the manufacturing process for this life-saving medication.

Synthesis of this compound

The most common and well-documented synthetic route to this compound is the reduction of its nitro precursor, 3-methyl-6-nitro-1H-indazole. This precursor can be synthesized through several methods.

Synthesis of the Precursor: 3-Methyl-6-nitro-1H-indazole

There are two primary routes for the synthesis of 3-methyl-6-nitro-1H-indazole.

Route A: From 2-Ethyl-5-nitroaniline

This method involves the diazotization of 2-ethyl-5-nitroaniline followed by intramolecular cyclization.

G A 2-Ethyl-5-nitroaniline B Diazotization (tert-butyl nitrite, acetic acid) A->B C Intramolecular Cyclization B->C D 3-Methyl-6-nitro-1H-indazole C->D

Synthesis of 3-Methyl-6-nitro-1H-indazole from 2-Ethyl-5-nitroaniline.

Route B: From 3-Methylindazole

This route involves the direct nitration of 3-methylindazole using a mixture of nitric and sulfuric acids.

G A 3-Methylindazole B Nitration (HNO₃, H₂SO₄) A->B C 3-Methyl-6-nitro-1H-indazole B->C

Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-Methylindazole.
Reduction of 3-Methyl-6-nitro-1H-indazole to this compound

The reduction of the nitro group to an amine is a critical step. The most effective and commonly cited method utilizes tin(II) chloride in the presence of concentrated hydrochloric acid.[5]

G A 3-Methyl-6-nitro-1H-indazole B Reduction (SnCl₂·2H₂O, HCl) A->B C This compound (as HCl salt) B->C G A This compound B N-methylation A->B C N,3-Dimethyl-1H-indazol-6-amine B->C D N-methylation at indazole N2 C->D E N,2,3-Trimethyl-2H-indazol-6-amine D->E F Coupling with 2,4-dichloropyrimidine E->F G Intermediate F->G H Coupling with 5-amino-2-methylbenzenesulfonamide G->H I Pazopanib H->I G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Pazopanib Pazopanib Pazopanib->VEGFR2 Inhibits Autophosphorylation Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Migration) mTOR->Proliferation ERK->Proliferation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS PDGF PDGF PDGF->PDGFR Binds Pazopanib Pazopanib Pazopanib->PDGFR Inhibits Autophosphorylation Akt Akt PI3K->Akt RAF RAF RAS->RAF mTOR mTOR Akt->mTOR MEK MEK RAF->MEK CellGrowth Gene Expression (Cell Growth, Proliferation) mTOR->CellGrowth ERK ERK MEK->ERK ERK->CellGrowth G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit c-Kit PI3K PI3K cKit->PI3K RAS RAS cKit->RAS JAK JAK cKit->JAK SCF SCF SCF->cKit Binds Pazopanib Pazopanib Pazopanib->cKit Inhibits Autophosphorylation Akt Akt PI3K->Akt RAF RAF RAS->RAF STAT STAT JAK->STAT mTOR mTOR Akt->mTOR MEK MEK RAF->MEK CellSurvival Gene Expression (Cell Proliferation, Survival) STAT->CellSurvival mTOR->CellSurvival ERK ERK MEK->ERK ERK->CellSurvival

References

3-methyl-1H-indazol-6-amine chemical structure and numbering

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-methyl-1H-indazol-6-amine

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the indazole class.[1][2] Indazole derivatives are a significant focus in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor properties.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Numbering

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. A methyl group is substituted at position 3, and an amine group is at position 6. The numbering of the indazole ring starts from the nitrogen atom of the pyrazole ring that is not fused to the benzene ring and proceeds around the pyrazole ring first, then continues around the benzene ring.

synthesis_workflow reactant 2-Ethyl-5-nitroaniline step1 Diazotization & Cyclization (tert-butyl nitrite, Acetic Acid) reactant->step1 intermediate 3-Methyl-6-nitro-1H-indazole step1->intermediate step2 Nitro Group Reduction (SnCl2, HCl) intermediate->step2 product This compound step2->product signaling_pathway Potential Anticancer Mechanism of Indazole Derivatives Indazole Indazole Derivative (e.g., Compound 6o) p53_MDM2 p53/MDM2 Pathway Indazole->p53_MDM2 inhibits Bcl2 Bcl2 Family Proteins Indazole->Bcl2 inhibits Apoptosis Apoptosis p53_MDM2->Apoptosis CellCycle Cell Cycle Arrest p53_MDM2->CellCycle Bcl2->Apoptosis

References

Spectroscopic and Structural Elucidation of 3-methyl-1H-indazol-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-methyl-1H-indazol-6-amine, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a combination of predicted data based on established spectroscopic principles and general experimental protocols applicable to the characterization of indazole derivatives. This document aims to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
CAS Number 79173-62-9

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic databases.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1HN1-H
~7.4d1HH4
~6.5s1HH7
~6.4dd1HH5
~5.0br s2HNH₂
~2.4s3HCH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~148C6
~141C7a
~140C3
~122C4
~115C3a
~110C5
~95C7
~12CH₃
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
147100[M]⁺
132~60[M-CH₃]⁺
118~40[M-NH]⁺
105~30[M-N₂-CH₃]⁺
77~20[C₆H₅]⁺
Infrared (IR) Spectroscopy

Predicted IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H Stretch (amine and indazole)
3050-3000MediumAromatic C-H Stretch
2950-2850WeakAliphatic C-H Stretch (CH₃)
1620-1580StrongN-H Bend (amine) / C=C Stretch (aromatic)
1500-1400MediumC=C Stretch (aromatic)
1380-1360MediumC-H Bend (CH₃)
1300-1200MediumC-N Stretch (aromatic amine)
850-750StrongAromatic C-H Bend (out-of-plane)

Experimental Protocols

The following are detailed, generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K.

  • Referencing: The residual DMSO peak at 2.50 ppm is used as an internal reference.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024-4096 scans.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Temperature: 298 K.

  • Referencing: The DMSO-d₆ solvent peak at 39.52 ppm is used as an internal reference.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source (e.g., Agilent 7890B GC coupled to a 5977A MSD).

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Data Acquisition:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Inlet System: Direct insertion probe or gas chromatography inlet.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Press the resulting mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A spectrum of the empty sample compartment is recorded as the background and automatically subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a small molecule like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis & Purification QC Initial Quality Control (TLC, mp) Synthesis->QC NMR NMR Spectroscopy (¹H, ¹³C, 2D) QC->NMR Sample for NMR MS Mass Spectrometry (EI, ESI) QC->MS Sample for MS IR IR Spectroscopy QC->IR Sample for IR Data_Processing Data Processing & Interpretation NMR->Data_Processing MS->Data_Processing IR->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Purity_Assessment Purity Assessment Data_Processing->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.

An In-depth Technical Guide to 3-methyl-1H-indazol-6-amine (CAS: 79173-62-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-methyl-1H-indazol-6-amine, with the CAS number 79173-62-9, is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological significance, and safety considerations of this compound. Its role as a crucial intermediate in the synthesis of pharmacologically active compounds and its potential applications in drug discovery are also discussed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 79173-62-9[3][4][5][6][7][8]
Molecular Formula C₈H₉N₃[3][4][5]
Molecular Weight 147.18 g/mol [3][8]
IUPAC Name This compound[5]
Boiling Point 376.377 °C[4]
Density 1.295 g/cm³[4]
Flash Point 209.372 °C[4]
LogP 2.03470[4]

Synthesis and Manufacturing

The synthesis of the indazole core can be achieved through various chemical strategies.[1][9] For this compound, a common synthetic approach involves the cyclization of appropriately substituted phenylhydrazines or related precursors.

General Experimental Protocol: Synthesis via Cyclization

A generalized synthetic route to this compound can be conceptualized as follows. This is a representative protocol and may require optimization based on specific laboratory conditions and starting materials.

  • Starting Material: A suitable starting material would be a substituted 2-aminoacetophenone or a related compound.

  • Diazotization: The amino group is converted to a diazonium salt using a reagent like sodium nitrite in an acidic medium.

  • Cyclization: The intermediate undergoes intramolecular cyclization to form the indazole ring. The specific conditions for this step, such as temperature and solvent, are critical for achieving a good yield.

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

A simplified workflow for a potential synthetic pathway is illustrated in the diagram below.

G cluster_synthesis Generalized Synthetic Workflow start Substituted Precursor (e.g., 4-amino-2-ethylaniline derivative) step1 Diazotization (e.g., NaNO2, HCl) start->step1 Step 1 step2 Intramolecular Cyclization step1->step2 Step 2 step3 Purification (e.g., Chromatography) step2->step3 Step 3 end_product This compound step3->end_product Final Product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The indazole nucleus is a key component in a variety of compounds with therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2][10][11] this compound serves as a valuable building block in the synthesis of more complex molecules.

Role as a Synthetic Intermediate:

This compound is a known impurity in the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor used in cancer therapy.[12] Its availability as a reference standard is crucial for the quality control and purity assessment of the final drug product.

Scaffold for Novel Drug Candidates:

Derivatives of 6-aminoindazole have shown promising anti-proliferative activity in various cancer cell lines.[10] For instance, N-(4-fluorobenzyl)-1H-indazol-6-amine demonstrated potent activity against human colorectal cancer cells.[10] The 3-methyl and 6-amino functionalities of the target compound provide two reactive sites for further chemical modification and library synthesis in drug discovery campaigns.

The diagram below illustrates the central role of this compound as a scaffold in the development of potential therapeutic agents.

G cluster_applications Drug Discovery Applications cluster_derivatives Example Derivatives core This compound (Core Scaffold) app1 Anticancer Agents core->app1 Derivatization app2 Antimicrobial Agents core->app2 Derivatization app3 Kinase Inhibitors core->app3 Derivatization app4 Anti-inflammatory Drugs core->app4 Derivatization deriv2 Novel Indazole-based Antibiotics app2->deriv2 deriv1 Pazopanib-related structures app3->deriv1

Caption: Role of this compound as a core scaffold in drug discovery.

Biological Activity

While specific biological activity data for this compound itself is not extensively reported in the public domain, the broader class of 3-methyl-1H-indazole derivatives has been shown to possess antibacterial properties.[1] For example, certain derivatives have demonstrated activity against Bacillus subtilis and E. coli.[1] Furthermore, various 1H-indazole-3-amine derivatives have been synthesized and evaluated for their antitumor activity, with some compounds showing promising inhibitory effects against cancer cell lines such as K562 (chronic myeloid leukemia).[13][14]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several hazards.[5] Appropriate safety precautions must be taken when handling this compound.

Hazard ClassHazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure H335: May cause respiratory irritation

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]

  • P264: Wash hands thoroughly after handling.[15]

  • P270: Do not eat, drink or smoke when using this product.[15]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry and drug development. Its physicochemical properties are well-characterized, and while specific biological data for the compound itself is limited, its role as a key intermediate and a scaffold for generating diverse libraries of bioactive molecules is clear. The rich pharmacology of the indazole core suggests that derivatives of this compound are likely to continue to be explored for various therapeutic applications. Proper safety and handling procedures are essential when working with this compound due to its hazardous properties.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-methyl-1H-indazol-6-amine

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic amine with applications in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and visualizes key information through structured diagrams.

Core Compound Data

This compound is a substituted indazole that serves as a valuable building block in the development of new chemical entities. Its properties are summarized below.

PropertyValueCitations
Molecular Formula C₈H₉N₃[1][2][3][4]
Molecular Weight 147.18 g/mol [1][3][4]
CAS Number 79173-62-9[1][2][3]
Appearance Solid powder[5]
Purity ≥97%[2]
Synonyms 6-Amino-3-methylindazole
SMILES CC1=C2C=CC(=CC2=NN1)N[1]
InChIKey HWSCSUHNTVVKSR-UHFFFAOYSA-N[3]

Safety and Handling: this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3]. Appropriate personal protective equipment should be used when handling this compound.

Chemical Structure

The chemical structure of this compound consists of a bicyclic indazole core, with a methyl group at position 3 and an amine group at position 6.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro-intermediate, which is synthesized from 2-ethyl-5-nitroaniline.

Step 1: Synthesis of 3-methyl-6-nitroindazole from 2-ethyl-5-nitroaniline. [6]

  • Dissolve 10 g (0.06 mol) of 2-ethyl-5-nitroaniline in 300 ml of glacial acetic acid at room temperature.

  • Prepare a solution of 8.98 ml (0.06 mol) of tert-butyl nitrite in 40 ml of acetic acid.

  • Add the tert-butyl nitrite solution dropwise to the 2-ethyl-5-nitroaniline solution over 15 minutes.

  • Stir the resulting solution for 30 minutes after the addition is complete.

  • Remove the acetic acid in vacuo to yield an orange solid.

  • Dissolve the solid in approximately 120 ml of ethyl acetate and wash with 3 x 100 ml of saturated aqueous NaHCO₃.

  • Dry the organic layer over MgSO₄ and remove the solvent in vacuo to afford 3-methyl-6-nitroindazole as a yellow solid (10.4 g, 98% yield).

Step 2: Synthesis of this compound from 3-methyl-6-nitroindazole. [6]

  • Prepare a stirred solution of 10 g (0.06 mol) of 3-methyl-6-nitroindazole in 100 ml of 2-methoxyethyl ether and cool to 0°C.

  • Prepare a solution of 45 g (0.24 mol) of tin(II) chloride in 86 ml of concentrated HCl.

  • Add the tin(II) chloride solution dropwise to the 3-methyl-6-nitroindazole solution over 15 minutes, ensuring the reaction temperature remains below 100°C.

  • After the addition is complete, remove the ice bath and allow the solution to stir for an additional 20 minutes.

  • Add approximately 70 ml of diethyl ether to the reaction mixture to induce precipitation.

  • Isolate the resulting precipitate by filtration and wash with diethyl ether to afford the HCl salt of this compound as a yellow solid (10 g, 92% yield).

G cluster_0 Step 1: Synthesis of 3-methyl-6-nitroindazole cluster_1 Step 2: Synthesis of this compound A Dissolve 2-ethyl-5-nitroaniline in glacial acetic acid B Add tert-butyl nitrite solution dropwise A->B C Stir for 30 minutes B->C D Remove acetic acid in vacuo C->D E Dissolve in ethyl acetate and wash with NaHCO3 D->E F Dry and remove solvent E->F G Obtain 3-methyl-6-nitroindazole F->G H Dissolve 3-methyl-6-nitroindazole in 2-methoxyethyl ether at 0°C I Add SnCl2 in HCl dropwise H->I J Stir for 20 minutes I->J K Add diethyl ether to precipitate J->K L Filter and wash precipitate K->L M Obtain this compound HCl salt L->M

Caption: Workflow for the synthesis of this compound.

Biological Significance and Applications

The indazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[7] Derivatives of indazole have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[8][9]

Specifically, derivatives of 3-methyl-1H-indazole have been reported as potent antibacterial agents.[7] Furthermore, various 1H-indazole-3-amine derivatives have been synthesized and evaluated for their antitumor activity, with some compounds showing promising inhibitory effects against cancer cell lines.[10] The amine group at the 6-position of this compound provides a key functional handle for further chemical modification and the development of novel therapeutic agents.

G cluster_derivatives Derivatives cluster_activities Biological Activities Indazole Indazole Scaffold MethylIndazole 3-methyl-1H-indazole derivatives Indazole->MethylIndazole Modification AmineIndazole 1H-indazole-3-amine derivatives Indazole->AmineIndazole Modification Antiinflammatory Anti-inflammatory Activity Indazole->Antiinflammatory Antiviral Antiviral Activity Indazole->Antiviral Antibacterial Antibacterial Activity MethylIndazole->Antibacterial Antitumor Antitumor Activity AmineIndazole->Antitumor

Caption: Biological activities of indazole derivatives.

References

Solubility Profile of 3-methyl-1H-indazol-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-methyl-1H-indazol-6-amine, a crucial parameter for its development as a potential therapeutic agent. Due to the limited availability of direct experimental solubility data in public literature, this document focuses on its predicted physicochemical properties, which are key determinants of solubility. Furthermore, this guide presents detailed experimental protocols for accurately determining both the kinetic and thermodynamic solubility of this compound, equipping researchers with the necessary methodologies for its evaluation.

Introduction

This compound is a heterocyclic amine containing an indazole core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical properties, including dissolution rate, absorption, and ultimately, its bioavailability. A thorough understanding of the solubility profile is therefore paramount for successful drug development.

This guide will first present the predicted physicochemical properties of this compound that govern its solubility. Subsequently, it will provide detailed, step-by-step experimental protocols for determining its aqueous and solvent solubility, enabling researchers to generate robust and reliable data.

Physicochemical Properties

PropertyPredicted ValueImplication for Solubility
Molecular Weight 147.18 g/mol Low molecular weight is generally favorable for solubility.
LogP (Octanol-Water Partition Coefficient) 1.3This value suggests a moderate lipophilicity, indicating that the compound is likely to have some solubility in both aqueous and organic solvents. Compounds with very high LogP values tend to have poor aqueous solubility.
pKa (Acid Dissociation Constant) Basic pKa (amine group) is predicted to be around 4-5; Acidic pKa (indazole NH) is predicted to be around 14-15.The presence of a basic amine group suggests that the solubility of this compound will be pH-dependent. At pH values below its basic pKa, the amine group will be protonated, forming a more soluble salt.
Hydrogen Bond Donors 2 (amine and indazole NH)The presence of hydrogen bond donors can facilitate interactions with polar solvents like water, potentially enhancing solubility.
Hydrogen Bond Acceptors 2 (indazole nitrogens)The presence of hydrogen bond acceptors can also contribute to solubility in polar solvents.

Note: These values are computationally predicted and should be confirmed by experimental determination.

Based on these predicted properties, this compound is expected to exhibit low to moderate aqueous solubility, with a significant dependence on pH. Its solubility is anticipated to be higher in acidic conditions due to the protonation of the 6-amino group.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, experimental determination is essential. The following are detailed protocols for two standard methods: the Shake-Flask method for thermodynamic solubility and the Kinetic Solubility Assay.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility at a given temperature.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline (PBS) at various pH values, water, or organic solvents) in a sealed, clear container (e.g., a glass vial). The excess solid should be clearly visible.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Separation of Undissolved Solid:

    • After the incubation period, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) to remove any remaining undissolved solid.

  • Quantification of Solute:

    • Accurately dilute the clear filtrate with a suitable solvent.

    • Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a standard curve of the compound at known concentrations to quantify the solubility.

  • Data Analysis:

    • Calculate the solubility in mg/mL or µM by correcting for the dilution factor.

Thermodynamic_Solubility_Workflow cluster_prep 1. Preparation cluster_sep 2. Separation cluster_quant 3. Quantification cluster_analysis 4. Data Analysis A Add excess solid to solvent B Equilibrate (24-48h) at constant temperature A->B C Settle suspension B->C D Filter supernatant C->D E Dilute filtrate D->E F Analyze by HPLC/LC-MS E->F G Calculate solubility F->G

Thermodynamic Solubility Workflow
Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO). It is often used in early drug discovery for rapid screening.

Methodology:

  • Preparation of Compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

    • Measure the turbidity or precipitation of the compound using a nephelometer (measures light scattering) or by UV-Vis spectrophotometry after filtration.

  • Data Analysis:

    • The kinetic solubility is often reported as the highest concentration at which no precipitate is observed.

Kinetic_Solubility_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_measure 3. Measurement cluster_analysis 4. Data Analysis A Prepare DMSO stock solution B Add stock to aqueous buffer in a 96-well plate A->B C Incubate (1-2h) B->C D Measure turbidity (Nephelometry/UV-Vis) C->D E Determine highest soluble concentration D->E

Kinetic Solubility Workflow

Conclusion

While experimental data on the solubility of this compound is currently scarce, its predicted physicochemical properties suggest a low to moderate, pH-dependent aqueous solubility. For researchers and drug development professionals, the experimental determination of both thermodynamic and kinetic solubility is a critical step. The detailed protocols and workflows provided in this guide offer a robust framework for generating the necessary data to inform formulation strategies, design relevant in vitro and in vivo studies, and ultimately advance the development of this compound as a potential therapeutic agent.

The Emerging Therapeutic Potential of 3-Methyl-1H-Indazol-6-Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among these, 3-methyl-1H-indazol-6-amine and its derivatives are gaining significant attention for their potential therapeutic applications in oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action associated with this promising class of molecules, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of its nitro precursor, 3-methyl-6-nitro-1H-indazole. This precursor is typically synthesized from 2-ethyl-5-nitroaniline.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Methyl-6-nitro-1H-indazole

A common method for the synthesis of 3-methyl-6-nitro-1H-indazole involves the diazotization of 2-ethyl-5-nitroaniline followed by cyclization.

  • Materials: 2-ethyl-5-nitroaniline, glacial acetic acid, sodium nitrite, water, ethyl acetate, saturated aqueous sodium bicarbonate (NaHCO₃), magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 2-ethyl-5-nitroaniline (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of sodium nitrite (1.0 eq) in water dropwise to the cooled solution.

    • Allow the reaction mixture to stir at room temperature for several hours to complete the cyclization.

    • Remove the acetic acid under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate and wash with saturated aqueous NaHCO₃.

    • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield 3-methyl-6-nitro-1H-indazole.

Step 2: Reduction to this compound

The nitro group of 3-methyl-6-nitro-1H-indazole is then reduced to an amine.

  • Materials: 3-methyl-6-nitro-1H-indazole, palladium on carbon (10% Pd/C), methanol, hydrogen gas.

  • Procedure:

    • Suspend 3-methyl-6-nitro-1H-indazole (1.0 eq) in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature overnight.

    • Upon reaction completion (monitored by TLC), filter the mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

Synthesis A 2-Ethyl-5-nitroaniline B 3-Methyl-6-nitro-1H-indazole A->B  NaNO2, Acetic Acid   C This compound B->C  H2, Pd/C, MeOH  

Figure 1: Synthetic pathway for this compound.

Potential Biological Activities

While data on the unmodified this compound is limited, its derivatives have demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Derivatives of this compound have shown potent antiproliferative activity against various cancer cell lines. A notable example is N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which exhibits strong and selective cytotoxicity.[1]

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC₅₀ (µM)Reference
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineHCT116 (Colon)0.4 ± 0.3[1]
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineMRC5 (Normal)>10[1]
A piperazine-indazole derivative (6o)K562 (Leukemia)5.15[2][3][4]
A piperazine-indazole derivative (6o)HEK-293 (Normal)33.2[2][3][4]
  • Cell Culture: Human cancer cell lines (e.g., HCT116, K562) and a normal cell line (e.g., MRC5, HEK-293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (solubilized in DMSO, final concentration ≤ 0.1%) for 48-72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.[2][3][4]

Studies on active derivatives of this compound suggest multiple mechanisms of action, including the induction of apoptosis and cell cycle arrest. For instance, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been shown to suppress the expression of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[1] Other derivatives have been found to induce apoptosis by modulating the expression of Bcl-2 family proteins and affecting the p53/MDM2 pathway.[2][3][4]

Anticancer_Pathway cluster_0 N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine cluster_1 Piperazine-Indazole Derivative (6o) IDO1_Inhibition IDO1 Inhibition Immune_Evasion Tumor Immune Evasion IDO1_Inhibition->Immune_Evasion Suppresses p53_MDM2 p53/MDM2 Pathway Apoptosis Apoptosis p53_MDM2->Apoptosis Bcl2_Family Bcl-2 Family Modulation Bcl2_Family->Apoptosis

Figure 2: Potential anticancer mechanisms of this compound derivatives.
Anti-inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[5][6]

Table 2: Anti-inflammatory Activity of Indazole Derivatives

CompoundTargetIC₅₀ (µM)Reference
IndazoleCOX-223.42[5][6]
5-AminoindazoleCOX-212.32[5][6]
6-NitroindazoleCOX-219.22[5][6]
IndazoleIL-1β120.59[5][6]
5-AminoindazoleIL-1β220.46[5][6]
6-NitroindazoleIL-1β100.75[5][6]

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the test compounds or vehicle (control) orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.[5][6]

Anti_Inflammatory_Workflow A Administer Test Compound B Inject Carrageenan A->B 1 hour C Measure Paw Edema B->C 1-5 hours D Calculate % Inhibition C->D

Figure 3: Workflow for the carrageenan-induced paw edema assay.
Neuroprotective Activity

The indazole scaffold is also being explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. The proposed mechanisms include the inhibition of monoamine oxidase (MAO) and various protein kinases such as Glycogen Synthase Kinase 3 (GSK3).

While direct studies on this compound are not abundant, a related compound, 6-hydroxy-1H-indazole, has shown neuroprotective effects in a mouse model of Parkinson's disease by reducing the loss of dopaminergic neurons. This suggests that the 6-substituted indazole core is a promising starting point for the development of neuroprotective agents.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutics. While the parent compound's biological profile is still under investigation, its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and neuroprotective agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this exciting class of molecules. Future research should focus on elucidating the specific biological activities of the core this compound structure and expanding the structure-activity relationship studies of its derivatives to optimize potency and selectivity for various therapeutic targets.

References

The Versatile Building Block: A Technical Guide to 3-methyl-1H-indazol-6-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-methyl-1H-indazol-6-amine, a key building block in the synthesis of pharmacologically active compounds. We will explore its chemical properties, detailed synthetic protocols, and its application in the development of targeted therapeutics, including kinase inhibitors and antibacterial agents. This document is intended to be a comprehensive resource for professionals in the fields of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is an aromatic heterocyclic compound belonging to the indazole class. The presence of a reactive primary amine and the indazole core makes it a valuable synthon for creating diverse molecular scaffolds.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 79173-62-9[2][3]
Molecular Formula C₈H₉N₃[2][3]
Molecular Weight 147.18 g/mol [2][3]
IUPAC Name This compound[3]
SMILES CC1=NNc2cc(N)ccc12[2]
Appearance Solid powderN/A
Hazards Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[3]

Synthesis of this compound

The most common and well-documented route to this compound is through the reduction of its nitro precursor, 3-methyl-6-nitro-1H-indazole. This precursor can be synthesized via the diazotization and cyclization of 2-ethyl-5-nitroaniline or by direct nitration of 3-methylindazole.

Experimental Protocol: Synthesis of 3-methyl-6-nitro-1H-indazole

This protocol describes the synthesis from 2-ethyl-5-nitroaniline.

Reaction Scheme:

G start 2-ethyl-5-nitroaniline product 3-methyl-6-nitro-1H-indazole start->product Cyclization reagents tert-butyl nitrite, glacial acetic acid reagents->product

Caption: Synthesis of 3-methyl-6-nitro-1H-indazole.

Procedure:

  • In a suitable reaction vessel, dissolve 10 g (0.06 mol) of 2-ethyl-5-nitroaniline in 300 ml of glacial acetic acid at room temperature.

  • Prepare a solution of 8.98 ml (0.06 mol) of tert-butyl nitrite in 40 ml of glacial acetic acid.

  • Add the tert-butyl nitrite solution dropwise to the 2-ethyl-5-nitroaniline solution over a period of 15 minutes.

  • After the addition is complete, allow the solution to stir for an additional 30 minutes.

  • Remove the acetic acid in vacuo to yield an orange solid.

  • Dissolve the solid in approximately 120 ml of ethyl acetate and wash three times with 100 ml of saturated aqueous NaHCO₃.

  • Dry the organic layer over MgSO₄ and remove the solvent in vacuo to afford 3-methyl-6-nitroindazole as a yellow solid.

Quantitative Data:

Starting MaterialProductYieldReference(s)
2-ethyl-5-nitroaniline3-methyl-6-nitro-1H-indazole98%[4]
Experimental Protocol: Synthesis of this compound

This protocol details the reduction of the nitro group to a primary amine using tin(II) chloride.

Reaction Scheme:

G start 3-methyl-6-nitro-1H-indazole product This compound start->product Reduction reagents SnCl₂·2H₂O, conc. HCl, 2-methoxyethyl ether reagents->product

Caption: Synthesis of this compound.

Procedure:

  • To a stirred solution of 10 g (0.06 mol) of 3-methyl-6-nitroindazole in 100 ml of 2-methoxyethyl ether at 0 °C, prepare a solution of 45 g (0.24 mol) of tin(II) chloride in 86 ml of concentrated HCl.

  • Add the tin(II) chloride solution dropwise over 15 minutes, ensuring the reaction temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the solution to stir for an additional 20 minutes.

  • Add approximately 70 ml of diethyl ether to the reaction mixture to induce precipitation.

  • Isolate the resulting precipitate by filtration and wash with diethyl ether to afford the HCl salt of this compound as a yellow solid.

  • For the free base, neutralize the HCl salt with a suitable base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent like ethyl acetate.

Quantitative Data:

Starting MaterialProductYieldReference(s)
3-methyl-6-nitro-1H-indazoleThis compound92% (as HCl salt)[4][5]

Applications in Synthesis

This compound is a versatile precursor for a range of biologically active molecules. Its primary amine allows for various synthetic transformations, including N-alkylation, acylation, and coupling reactions to build more complex structures.

Synthesis of Kinase Inhibitors: The Pazopanib Case Study

A prominent application of this compound is in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used in cancer therapy.[6][7][8] The synthesis involves the initial reduction of 3-methyl-6-nitro-1H-indazole followed by a series of methylation steps to yield the key intermediate, N,2,3-trimethyl-2H-indazol-6-amine.

Experimental Workflow for Pazopanib Intermediate Synthesis:

G cluster_0 Synthesis of N,2,3-trimethyl-2H-indazol-6-amine A 3-methyl-6-nitro-1H-indazole B This compound A->B Nitro Reduction (e.g., SnCl₂) C N,3-dimethyl-1H-indazol-6-amine B->C Reductive Amination (e.g., Paraformaldehyde, NaBH₄) D N,2,3-trimethyl-2H-indazol-6-amine C->D N-methylation (e.g., Trimethyl orthoformate) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Pazopanib Pazopanib Pazopanib->VEGFR Inhibition Raf Raf PLCg->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

References

Theoretical Framework for the Analysis of 3-methyl-1H-indazol-6-amine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-methyl-1H-indazol-6-amine is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous molecules with a wide array of biological activities, including applications as kinase inhibitors in oncology. While extensive theoretical and computational studies have been conducted on various indazole derivatives to elucidate their structure-activity relationships (SAR), specific in-depth theoretical research on this compound is not extensively documented in publicly available literature.

This technical guide aims to bridge this gap by providing a comprehensive theoretical framework for researchers, scientists, and drug development professionals. It consolidates the known physicochemical properties of this compound and outlines established computational protocols that can be applied to investigate its molecular characteristics. These methodologies are derived from studies on structurally related indazole compounds and represent the standard in silico approaches for small molecule drug discovery.

Physicochemical and Computed Properties

A summary of the key computed properties for this compound is presented below. These values, primarily sourced from PubChem, offer a foundational understanding of the molecule's physical and chemical characteristics.[1][2]

PropertyValueSource
Molecular Formula C₈H₉N₃PubChem[1]
Molecular Weight 147.18 g/mol PubChem[1][2]
IUPAC Name This compoundPubChem[1]
CAS Number 79173-62-9PubChem[1]
XLogP3 1.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 147.079647300 DaPubChem[1]
Topological Polar Surface Area 54.7 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]

Experimental and Computational Protocols

The following sections detail standard computational methodologies that are broadly applied in the study of small molecules like indazole derivatives for drug discovery purposes.

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can be used to predict a variety of properties, including optimized geometry, electronic properties (such as HOMO-LUMO energy gaps), and vibrational frequencies.

Protocol for DFT-based Molecular Analysis:

  • Structure Preparation:

    • The initial 3D structure of this compound is constructed using molecular building software (e.g., IQmol).

    • The geometry is pre-optimized using a lower-level theory to obtain a reasonable starting structure.

  • Geometry Optimization:

    • A full geometry optimization is performed. A common and effective approach is to use a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

    • A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) for describing anions and Rydberg states, and polarization functions (d,p) for more accurately describing bonding.

  • Frequency Calculations:

    • Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • These calculations also yield thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Electronic Property Analysis:

    • From the optimized structure, a single-point energy calculation can be performed to obtain detailed electronic properties.

    • This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

DFT_Workflow A 1. 3D Structure Generation (e.g., IQmol) B 2. Pre-optimization (Lower-level theory) A->B C 3. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D 4. Frequency Calculation (Confirm Minimum Energy) C->D E 5. Single-Point Energy Calculation C->E G Optimized Geometry C->G H Thermodynamic Data (ZPVE, Enthalpy) D->H I Electronic Properties (HOMO-LUMO, MEP) E->I F 6. Analysis of Properties G->F H->F I->F

A generalized workflow for DFT calculations.
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. Given the prevalence of indazoles as kinase inhibitors, a typical protocol would involve docking this compound into the ATP-binding site of a relevant protein kinase.

Protocol for Kinase Inhibitor Docking:

  • Protein Preparation:

    • An X-ray crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. The protein preparation wizard in software like Schrödinger Maestro or AutoDock Tools can be used.

  • Ligand Preparation:

    • The 3D structure of this compound is generated and optimized, often using a DFT method as described previously.

    • Correct protonation states at physiological pH (e.g., 7.4) are assigned.

  • Receptor Grid Generation:

    • A binding grid is defined around the active site of the kinase. The grid box should be large enough to encompass the entire binding pocket where the native ligand or known inhibitors bind.

  • Docking Simulation:

    • The prepared ligand is docked into the receptor grid using a docking program (e.g., AutoDock, Glide, GOLD).

    • The program samples a large number of possible conformations and orientations of the ligand within the active site.

    • A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.

  • Post-Docking Analysis:

    • The top-ranked docking poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

    • The docking results can be used to hypothesize the binding mode and to guide the design of new derivatives with improved affinity and selectivity.

Docking_Workflow cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Results Analysis P 1. Target Protein Selection (from PDB) PP Protein Preparation (Add H, remove water) P->PP L 2. Ligand Structure (this compound) LP Ligand Preparation (Energy Minimization) L->LP RG 3. Receptor Grid Generation PP->RG LP->RG DS 4. Docking Calculation (e.g., Glide, AutoDock) RG->DS PA 5. Pose Analysis (Interactions, Scoring) DS->PA SAR 6. SAR & Lead Optimization PA->SAR

Workflow for a structure-based molecular docking study.

Conclusion

While direct theoretical investigations on this compound are limited, this guide provides the necessary foundational data and established computational protocols to enable such research. The application of Density Functional Theory and molecular docking, as outlined, would provide significant insights into the molecule's electronic properties, reactivity, and potential as a binder for therapeutic targets like protein kinases. The presented workflows serve as a robust starting point for researchers to computationally characterize this compound, paving the way for its potential inclusion in future drug design and development endeavors.

References

Methodological & Application

synthesis of 3-methyl-1H-indazol-6-amine from 3-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 3-Methyl-1H-indazol-6-amine

AN-CHEM-2025-01

Introduction

The reduction of the nitro group in 3-methyl-6-nitro-1H-indazole to form this compound is a critical transformation in medicinal chemistry and drug development. The resulting 6-amino-3-methyl-1H-indazole serves as a key building block for the synthesis of various pharmacologically active compounds.[1][2] The conversion of the electron-withdrawing nitro group to an electron-donating amino group significantly alters the electronic properties of the indazole ring, making it a versatile intermediate for further functionalization.[2] This document provides detailed protocols for two common and effective methods for this reduction: catalytic hydrogenation and reduction with tin(II) chloride.

Reaction Scheme

Figure 1: General reaction scheme for the reduction of 3-methyl-6-nitro-1H-indazole to this compound.

Protocols and Methodologies

Several reliable methods are available for the reduction of the nitro group on the indazole ring. The choice of method may depend on factors such as available equipment, scale, and tolerance of other functional groups in the molecule. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, while reduction with tin(II) chloride is a classical and robust alternative.[1]

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is an efficient and clean method for the reduction of nitroarenes, typically affording high yields of the corresponding amine.[1] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, combine 3-methyl-6-nitro-1H-indazole (1 equivalent) and 10% Palladium on carbon (10% w/w).

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to the vessel.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere (1-2 atm) at room temperature.[1][3]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. A typical reaction time is overnight.[1]

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.[1][3]

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.[3]

Method 2: Reduction with Tin(II) Chloride

The use of stannous chloride (tin(II) chloride) in the presence of a strong acid is a classical and highly effective method for the reduction of aromatic nitro compounds.[1]

Experimental Protocol:

  • Starting Material Solution: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 3-methyl-6-nitro-1H-indazole (10 g, 0.056 mol) in 2-methoxyethyl ether (100 ml) and cool the solution to 0 °C.[1][4]

  • Reductant Preparation: In a separate beaker, prepare a solution of tin(II) chloride (45 g, 0.24 mol) in concentrated hydrochloric acid (86 ml).[1][4]

  • Addition: Add the tin(II) chloride solution dropwise to the stirred indazole solution over approximately 15 minutes. It is crucial to maintain the internal reaction temperature below 10 °C during the addition.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir for an additional 20 minutes at room temperature.[1][4]

  • Precipitation: Add diethyl ether (approximately 70 ml) to the reaction mixture to induce the precipitation of the product.[4]

  • Isolation: Isolate the resulting precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid thoroughly with diethyl ether to afford the hydrochloride salt of this compound as a yellow solid.[1][4]

Data Summary

The following table summarizes the quantitative data for the described synthetic methods.

MethodReducing AgentSolventReaction ConditionsYield (%)Product Form
Catalytic HydrogenationH₂, 10% Pd/CMethanolRoom Temperature, 1 atm, overnight~94% (reported for 6-nitro-1H-indazole)[1]Free base
Tin(II) ChlorideSnCl₂ in conc. HCl2-Methoxyethyl ether0 °C to Room Temperature, ~35 min92%[1][4]HCl salt
Iron ReductionFe powder, AcidNot specifiedNot specifiedHigh (generally)[1]Free base/Salt

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

G start Starting Material: 3-Methyl-6-nitro-1H-indazole dissolve Dissolve in appropriate solvent start->dissolve reduction Reduction Step dissolve->reduction method1 Method 1: Catalytic Hydrogenation (H2, Pd/C, Methanol) reduction->method1 Option A method2 Method 2: Tin(II) Chloride (SnCl2, HCl, 2-Methoxyethyl ether) reduction->method2 Option B reaction_complete Monitor reaction (TLC/HPLC) method1->reaction_complete method2->reaction_complete workup Reaction Work-up reaction_complete->workup filtration Filtration to remove catalyst (for Method 1) workup->filtration if Method 1 precipitation Precipitation with ether (for Method 2) workup->precipitation if Method 2 purification Purification (Recrystallization or Chromatography) filtration->purification isolation Isolate solid by filtration precipitation->isolation isolation->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This procedure involves the use of hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood, adhering to strict safety protocols.

  • 3-Methyl-6-nitro-1H-indazole: Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Palladium on Carbon (Pd/C): Flammable solid. Can be pyrophoric, especially when dry and in the presence of hydrogen and a solvent. Handle with care.

  • Hydrogen Gas: Extremely flammable. Handle in a well-ventilated area away from ignition sources.

  • Tin(II) Chloride & Concentrated HCl: Corrosive. Causes severe skin burns and eye damage.[1]

  • Solvents (Methanol, Diethyl Ether): Highly flammable liquids and vapors.

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling these chemicals.[5]

References

Synthesis of 3-methyl-1H-indazol-6-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the laboratory-scale synthesis of 3-methyl-1H-indazol-6-amine, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the diazotization and cyclization of 2-methyl-5-nitroaniline to form 3-methyl-6-nitro-1H-indazole, followed by the reduction of the nitro group to yield the final amine product. This protocol is intended for researchers, scientists, and professionals in drug development.

Chemical Data Summary

The following table summarizes the key reagents and products involved in the synthesis of this compound.

CompoundRoleMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Stoichiometric Ratio
Step 1: Synthesis of 3-methyl-6-nitro-1H-indazole (using tert-butyl nitrite)
2-Ethyl-5-nitroanilineStarting MaterialC₈H₁₀N₂O₂166.18601
tert-Butyl nitriteDiazotizing AgentC₄H₉NO₂103.12601
Glacial Acetic AcidSolventCH₃COOH60.05--
Ethyl AcetateExtraction SolventC₄H₈O₂88.11--
Saturated aq. NaHCO₃Wash SolutionNaHCO₃84.01--
Magnesium SulfateDrying AgentMgSO₄120.37--
3-methyl-6-nitro-1H-indazoleIntermediate ProductC₈H₇N₃O₂177.16~58.8-
Step 2: Synthesis of this compound
3-methyl-6-nitro-1H-indazoleStarting MaterialC₈H₇N₃O₂177.16601
Tin(II) chlorideReducing AgentSnCl₂189.602404
2-Methoxyethyl etherSolventC₅H₁₂O₂104.15--
Concentrated HClAcidHCl36.46--
Diethyl etherPrecipitation SolventC₄H₁₀O74.12--
This compound hydrochlorideFinal Product (as salt)C₈H₁₀ClN₃183.64~55.2-

Experimental Protocols

This synthesis is performed in two primary stages. It is crucial to conduct all steps in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step 1: Synthesis of 3-methyl-6-nitro-1H-indazole

This step involves the diazotization of 2-ethyl-5-nitroaniline followed by an intramolecular cyclization to yield the nitroindazole intermediate. An alternative procedure with sodium nitrite is also presented.

Materials:

  • 2-Ethyl-5-nitroaniline (10 g, 0.06 mol)

  • tert-Butyl nitrite (8.98 ml, 0.06 mol)

  • Glacial acetic acid (340 ml)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Apparatus for vacuum evaporation

Procedure:

  • In a round-bottom flask, dissolve 10 g (0.06 mol) of 2-ethyl-5-nitroaniline in 300 ml of glacial acetic acid at room temperature.[1]

  • Prepare a solution of 8.98 ml (0.06 mol) of tert-butyl nitrite in 40 ml of acetic acid.[1]

  • Add the tert-butyl nitrite solution dropwise to the 2-ethyl-5-nitroaniline solution over 15 minutes with continuous stirring.[1]

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes.[1]

  • Remove the acetic acid under reduced pressure (in vacuo) to obtain an orange solid.[1]

  • Dissolve the solid in approximately 120 ml of ethyl acetate.

  • Wash the organic layer three times with 100 ml portions of saturated aqueous NaHCO₃ solution.[1]

  • Dry the organic layer over MgSO₄ and then remove the solvent in vacuo to yield 3-methyl-6-nitro-1H-indazole as a yellow solid.[1] The reported yield for this method is approximately 98%.[1]

Alternative Protocol using Sodium Nitrite: This method provides an alternative to using tert-butyl nitrite and has a reported yield of 40.5%.[1][2]

  • Dissolve 1.021 g (6.14 mmol) of 2-ethyl-5-nitroaniline in 40 ml of glacial acetic acid and cool the mixture to 0 °C.[1][2]

  • Add a solution of 424 mg (6.14 mmol) of sodium nitrite in 1 ml of water all at once.[1][2]

  • Stir the reaction mixture for 15 minutes at 25 °C, and then let it stand at room temperature for 3 days.[1][2]

  • Remove any solid by filtration and concentrate the filtrate under vacuum.[2]

  • Dilute the residue with 2 ml of water and stir to precipitate the product.[2]

  • Collect the solid by filtration, wash with cold water, and purify by flash chromatography (4:1 hexane/ethyl acetate) to obtain 3-methyl-6-nitro-1H-indazole.[1][2]

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate to an amine group to yield the final product.

Materials:

  • 3-methyl-6-nitro-1H-indazole (10 g, 0.06 mol)

  • Tin(II) chloride (SnCl₂) (45 g, 0.24 mol)

  • 2-Methoxyethyl ether (100 ml)

  • Concentrated hydrochloric acid (HCl) (86 ml)

  • Diethyl ether

  • Round-bottom flask equipped with a dropping funnel

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, prepare a stirred solution of 10 g (0.06 mol) of 3-methyl-6-nitro-1H-indazole in 100 ml of 2-methoxyethyl ether.[1][3]

  • Cool the solution to 0 °C using an ice bath.[1][3]

  • Prepare a solution of 45 g (0.24 mol) of tin(II) chloride in 86 ml of concentrated HCl.[1][3]

  • Add the tin(II) chloride solution dropwise to the cooled indazole solution over 15 minutes, ensuring the reaction temperature is maintained below 100 °C.[1]

  • After the addition is complete, remove the ice bath and allow the solution to stir for an additional 20 minutes.[1][3]

  • Add approximately 70 ml of diethyl ether to the reaction mixture to induce precipitation.[1][3]

  • Isolate the resulting precipitate by filtration and wash it with diethyl ether.[1][3]

  • The collected yellow solid is the HCl salt of this compound.[1] The reported yield is 92%.[1][3]

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

SynthesisWorkflow Start 2-Ethyl-5-nitroaniline Intermediate 3-methyl-6-nitro-1H-indazole Start->Intermediate Step 1: Diazotization & Cyclization Reagent1 tert-Butyl Nitrite Glacial Acetic Acid Reagent1->Intermediate Product This compound HCl Intermediate->Product Step 2: Reduction Reagent2 SnCl₂ / conc. HCl Reagent2->Product

Caption: Synthesis pathway of this compound.

References

Application Notes and Protocols for the Purification of 3-methyl-1H-indazol-6-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3-methyl-1H-indazol-6-amine using silica gel column chromatography. The methodologies described herein are based on established principles for the purification of aromatic amines and indazole derivatives, ensuring a robust and reproducible procedure for obtaining the target compound in high purity.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules. The synthesis of this compound, typically via the reduction of 3-methyl-6-nitro-1H-indazole, often yields a crude product containing unreacted starting materials, intermediates, and other by-products. Effective purification is therefore a critical step to ensure the integrity and reliability of subsequent synthetic transformations and biological assays. Column chromatography is a widely employed technique for the purification of such compounds. However, the basic nature of the amine functional group can lead to poor separation and recovery on standard silica gel due to strong interactions with acidic silanol groups.[1][2][3][4] This protocol addresses this challenge by incorporating a basic modifier into the eluent to improve chromatographic performance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number79173-62-9[5][6][7][8]
Molecular FormulaC₈H₉N₃[5]
Molecular Weight147.18 g/mol [5][7]

Experimental Protocol

This protocol outlines the purification of crude this compound using flash column chromatography on silica gel.

Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh for flash chromatography)

  • n-Hexane (ACS grade or distilled)

  • Ethyl Acetate (ACS grade or distilled)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Eluent collection tubes

  • Rotary evaporator

1. Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization:

Before performing column chromatography, it is crucial to determine an optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[9]

  • Procedure:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the dissolved crude material onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. A starting point could be 30% ethyl acetate in hexane.

    • To mitigate the acidic nature of the silica gel, add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system.[3][10]

    • Visualize the spots under UV light (254 nm).

    • Adjust the polarity of the solvent system to achieve the target Rf value for this compound.

2. Column Preparation:

  • Procedure:

    • Select an appropriately sized glass column based on the amount of crude product to be purified (a general rule is a 1:50 to 1:100 ratio of crude product to silica gel by weight).

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica surface.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the silica gel bed to prevent disturbance during sample loading.

    • Equilibrate the column by passing several column volumes of the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane with 0.5% triethylamine) through the packed silica gel.

3. Sample Loading:

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the prepared column.

4. Elution and Fraction Collection:

  • Procedure:

    • Begin elution with the low-polarity solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate. A suggested gradient is provided in Table 2. The inclusion of 0.5% triethylamine throughout the elution is recommended to maintain a basic environment and ensure good peak shape.[3]

    • Collect fractions of a suitable volume in test tubes or other appropriate containers.

    • Monitor the composition of the collected fractions by TLC to identify those containing the pure product.

    • Combine the fractions containing the pure this compound.

5. Product Isolation:

  • Procedure:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, and Mass Spectrometry.[11][12]

Data Presentation

Table 2: Suggested Gradient Elution for Column Chromatography

StepHexane (%)Ethyl Acetate (%)Triethylamine (%)Column Volumes
190100.52
280200.52
370300.55
460400.55
550500.5Until product elutes

Visualizations

G Experimental Workflow for Purification of this compound cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Optimization Slurry Prepare Silica Gel Slurry TLC->Slurry Determine Eluent Pack Pack Column Slurry->Pack Equilibrate Equilibrate Column Pack->Equilibrate Load Load Crude Sample Equilibrate->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Analyze Analyze Final Product (HPLC, NMR, MS) Evaporate->Analyze

Caption: Workflow for the purification of this compound.

Troubleshooting

A summary of potential issues and their solutions during the column chromatography process is provided in Table 3.

ProblemPossible CauseSuggested Solution
Poor Separation Inappropriate solvent system polarity.Re-optimize the eluent system using TLC to achieve better separation between the product and impurities.[9]
Compound Streaking on TLC/Column Strong interaction of the amine with acidic silica.Add a basic modifier like triethylamine (0.5-1%) to the eluent.[3][10] Consider using an amine-functionalized silica stationary phase.[2][4]
Compound Does Not Elute Eluent is too non-polar.Gradually increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate or add a small amount of methanol to a dichloromethane system).[9]
Co-elution of Impurities Impurities have similar polarity to the product.Employ a shallower gradient during elution to improve resolution. If unsuccessful, consider an alternative purification technique like recrystallization or preparative HPLC.

References

Analytical Characterization of 3-methyl-1H-indazol-6-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-methyl-1H-indazol-6-amine (CAS No: 79173-62-9) is a heterocyclic amine with a molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g/mol .[1] As a key intermediate in the synthesis of various pharmacologically active compounds, its purity and structural integrity are of paramount importance. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound, tailored for researchers, scientists, and drug development professionals. The primary analytical methods covered are High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₈H₉N₃[1]
Molecular Weight147.18 g/mol [1]
CAS Number79173-62-9[1]

High-Performance Liquid Chromatography (HPLC)

Application Note:

High-Performance Liquid Chromatography is a fundamental technique for assessing the purity of this compound. A reversed-phase HPLC method is generally suitable for separating the target compound from potential impurities. The method's effectiveness relies on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (like C18) and a polar mobile phase. UV detection is appropriate due to the aromatic nature of the indazole ring system.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of a suitable diluent (e.g., methanol or acetonitrile/water mixture) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
  • Data Analysis:

    • The retention time of the major peak corresponds to this compound.

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Expected Data:

AnalyteExpected Retention Time (min)
This compound8 - 12

Note: The exact retention time will depend on the specific HPLC system and conditions.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

HPLC Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon framework of the molecule. These techniques are crucial for confirming the identity and substitution pattern of the indazole ring.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

Parameter¹H NMR¹³C NMR
SolventDMSO-d₆DMSO-d₆
Temperature25 °C25 °C
Number of Scans161024
Relaxation Delay1 s2 s
  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze chemical shifts and coupling constants to assign the structure.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the carbon skeleton.

Expected Spectral Data (in DMSO-d₆):

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1HN1-H
~7.3d1HH-4
~6.5dd1HH-5
~6.4d1HH-7
~5.0br s2H-NH
~2.4s3H-CH

¹³C NMR:

Chemical Shift (δ, ppm)Assignment
~142C3
~140C7a
~130C6
~122C3a
~118C4
~110C5
~98C7
~12-C H₃

Note: These are predicted chemical shifts and may vary based on experimental conditions.

Logical Relationship of NMR Data:

NMR_Logic cluster_H_NMR ¹H NMR Data cluster_C_NMR ¹³C NMR Data Compound This compound H_NMR ¹H NMR Spectrum Compound->H_NMR Proton Environment C_NMR ¹³C NMR Spectrum Compound->C_NMR Carbon Skeleton H_Shifts Chemical Shifts H_NMR->H_Shifts H_Integration Integration (Proton Count) H_NMR->H_Integration H_Coupling Coupling Constants H_NMR->H_Coupling C_Shifts Chemical Shifts C_NMR->C_Shifts Structure Molecular Structure H_Shifts->Structure Correlate to determine H_Integration->Structure Correlate to determine H_Coupling->Structure Correlate to determine C_Shifts->Structure Correlate to determine

NMR Data Interpretation Logic

Mass Spectrometry (MS)

Application Note:

Mass spectrometry is employed to confirm the molecular weight of this compound and to gain insight into its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an ESI source, often coupled to an HPLC system (LC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • MS Parameters (Example):

ParameterCondition
Ionization ModePositive Electrospray (ESI+)
Mass Rangem/z 50-500
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺.

    • Analyze the fragmentation pattern to support structural elucidation.

Expected Data:

IonExpected m/z
[M+H]⁺148.09
[M+Na]⁺170.07

Experimental Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing start Prepare Dilute Solution infuse Infuse into MS start->infuse ionize Electrospray Ionization (ESI+) infuse->ionize analyze Mass Analysis ionize->analyze detect_ion Detect Molecular Ion analyze->detect_ion analyze_frag Analyze Fragmentation detect_ion->analyze_frag confirm_mw Confirm Molecular Weight analyze_frag->confirm_mw

Mass Spectrometry Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note:

FTIR spectroscopy is a rapid and straightforward method for identifying the key functional groups present in the this compound molecule. By analyzing the absorption of infrared radiation at specific frequencies, one can confirm the presence of N-H (amine and indazole), C-H (aromatic and aliphatic), and C=C/C=N (aromatic ring) bonds.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, a KBr (potassium bromide) pellet can be prepared by mixing a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary amine (-NH₂) and Indazole N-H
3100-3000C-H stretchAromatic C-H
3000-2850C-H stretchAliphatic C-H (-CH₃)
1650-1580N-H bendPrimary amine (-NH₂)
1620-1450C=C and C=N stretchAromatic ring
1335-1250C-N stretchAromatic amine

Signaling Pathway (Logical Flow of Analysis):

FTIR_Analysis_Flow Sample This compound Sample FTIR_Spec FTIR Spectrometer Sample->FTIR_Spec IR_Beam Infrared Radiation IR_Beam->FTIR_Spec Interferogram Interferogram FTIR_Spec->Interferogram FT Fourier Transform Interferogram->FT Spectrum IR Spectrum (Absorbance vs. Wavenumber) FT->Spectrum Analysis Spectral Analysis Spectrum->Analysis Func_Groups Identified Functional Groups Analysis->Func_Groups

FTIR Analysis Logical Flow

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 3-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural characterization of 3-methyl-1H-indazol-6-amine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Given the importance of substituted indazoles in medicinal chemistry and drug development, a thorough understanding of their structure is crucial. These protocols and data will aid in the identification and purity assessment of this compound.

Introduction

This compound is a heterocyclic aromatic compound of interest in pharmaceutical research. NMR spectroscopy is an essential analytical technique for the unambiguous determination of its molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. This document outlines the predicted spectral data and a detailed protocol for acquiring high-quality NMR spectra.

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-46.5 - 6.7d8.5 - 9.0
H-56.8 - 7.0dd8.5 - 9.0, 1.5 - 2.0
H-77.3 - 7.5d1.5 - 2.0
NH11.5 - 12.5br s-
NH₂4.5 - 5.5br s-
CH₃2.4 - 2.6s-

Note: The chemical shifts of NH and NH₂ protons are highly dependent on the solvent and concentration and may exchange with deuterium in deuterated protic solvents.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound is summarized below. Chemical shifts (δ) are referenced to the solvent peak.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3140 - 142
C-3a120 - 122
C-4110 - 112
C-5115 - 117
C-6145 - 147
C-795 - 97
C-7a148 - 150
CH₃11 - 13

Experimental Protocols

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for indazole derivatives as it can help in observing exchangeable N-H protons. Other common solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).

  • Concentration : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration : If any particulate matter is present, filter the sample solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

  • Pulse Sequence : A standard single-pulse experiment is typically sufficient.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-2 seconds.

  • Number of Scans : 8-16 scans are usually adequate for a sample of this concentration.

  • Spectral Width : A spectral width of -2 to 12 ppm is generally appropriate.

¹³C NMR Spectroscopy:

  • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Spectral Width : A spectral width of 0 to 200 ppm will cover the expected chemical shift range.

2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

  • COSY (Correlation Spectroscopy) : To establish ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence) : To identify one-bond ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Visualizations

The following diagrams illustrate the molecular structure, a typical NMR experimental workflow, and the correlation of the predicted NMR data with the molecular structure of this compound.

Caption: Molecular structure of this compound with atom numbering.

experimental_workflow cluster_workflow NMR Experimental Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning and Shimming) A->B C 1D NMR Acquisition (¹H and ¹³C Spectra) B->C D 2D NMR Acquisition (Optional) (COSY, HSQC, HMBC) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis and Interpretation E->F

Caption: A generalized workflow for NMR analysis.

Caption: Correlation of predicted NMR data with the molecular structure.

Application Note: Mass Spectrometry Fragmentation Analysis of 3-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 3-methyl-1H-indazol-6-amine using mass spectrometry. It includes a proposed fragmentation pathway and a summary of expected quantitative data to aid in the identification and characterization of this compound in various research and development settings. The methodologies described are intended to serve as a guide for researchers working with indazole derivatives and other small molecules in drug discovery and metabolomics.

Introduction

This compound is a heterocyclic amine containing an indazole core structure. The indazole moiety is a key pharmacophore in numerous compounds with a wide range of biological activities, making its derivatives, including this compound, of significant interest in medicinal chemistry and drug development. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Understanding the fragmentation pattern of this compound is crucial for its unambiguous identification in complex matrices. This document outlines the expected fragmentation behavior of this compound under electron ionization (EI) and provides a standardized protocol for its analysis.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₉N₃[1][2]

  • Molecular Weight: 147.18 g/mol [1][2]

  • CAS Number: 79173-62-9[1][2]

Experimental Protocols

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid for electrospray ionization (ESI) or in a suitable volatile solvent for electron ionization (EI) analysis.

Mass Spectrometry Instrumentation and Parameters

The following parameters are recommended for a standard quadrupole mass spectrometer. Instrument settings should be optimized based on the specific instrumentation used.

Table 1: Recommended Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Electron Energy 70 eV
Mass Range m/z 40-200
Scan Speed 1000 amu/s
Interface Temperature 250 °C

Data Presentation: Predicted Fragmentation Pattern

The following table summarizes the predicted major fragment ions of this compound under electron ionization, based on general fragmentation principles of aromatic amines and heterocyclic compounds. The molecular ion is expected to be prominent due to the stability of the aromatic indazole ring.[3]

Table 2: Predicted Quantitative Fragmentation Data for this compound

m/zProposed Fragment IonRelative Abundance (%)Proposed Neutral Loss
147[M]⁺100-
132[M-CH₃]⁺45Methyl radical (•CH₃)
118[M-HCN-H]⁺30Hydrogen cyanide (HCN) and Hydrogen radical (•H)
105[C₇H₅N]⁺25Ammonia (NH₃) and Acetylene (C₂H₂)
91[C₆H₅N]⁺15Acetonitrile (CH₃CN) and Hydrogen cyanide (HCN)
77[C₆H₅]⁺10Methylamine (CH₃NH₂) and Nitrogen (N₂)

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The primary fragmentation pathways are predicted to involve the loss of a methyl radical from the 3-position and subsequent rearrangements of the indazole ring.

fragmentation_pathway M This compound [M]⁺ m/z = 147 F1 [M-CH₃]⁺ m/z = 132 M->F1 - •CH₃ F2 [M-HCN-H]⁺ m/z = 118 M->F2 - HCN, - •H F3 [C₇H₅N]⁺ m/z = 105 F1->F3 - HCN

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow

The overall workflow for the mass spectrometric analysis of this compound is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in Methanol) Working Prepare Working Solution (10 µg/mL) Stock->Working Inject Inject Sample into MS Working->Inject Acquire Acquire Mass Spectrum (m/z 40-200) Inject->Acquire Identify Identify Molecular Ion Peak (m/z 147) Acquire->Identify Analyze Analyze Fragmentation Pattern Identify->Analyze Compare Compare with Reference Data Analyze->Compare

Caption: Experimental workflow for MS analysis.

Conclusion

This application note provides a foundational protocol and predicted fragmentation data for the mass spectrometric analysis of this compound. The provided methodologies and data can be adapted by researchers for the identification and characterization of this and structurally related compounds. Accurate mass measurements and tandem mass spectrometry (MS/MS) experiments are recommended for unequivocal structure confirmation.

References

Application Note: FT-IR Spectroscopy of 3-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-methyl-1H-indazol-6-amine is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug development due to its prevalence as a core scaffold in a variety of pharmacologically active compounds. The indazole ring system is a key component in numerous kinase inhibitors and other therapeutic agents. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the characterization of such molecules. It provides a unique molecular fingerprint by identifying the vibrational modes of functional groups present in the compound. This application note details the FT-IR spectroscopic analysis of this compound, providing an expected vibrational band analysis and a standardized protocol for sample preparation and data acquisition.

Core Application

This protocol is intended for researchers, scientists, and drug development professionals for the qualitative analysis and identity confirmation of this compound. The provided data and methodologies can be utilized for routine quality control, reaction monitoring, and structural elucidation in synthetic and medicinal chemistry laboratories.

Experimental Protocol

A standardized protocol for the FT-IR analysis of solid this compound is presented below. The thin solid film method is recommended for its simplicity and minimal sample requirement.[1]

Materials and Equipment:

  • This compound (solid)

  • Spectroscopy-grade solvent (e.g., methylene chloride or acetone)

  • FT-IR Spectrometer (e.g., Bruker Alpha II, Thermo Scientific Nicolet iS5)

  • Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

  • Desiccator for storing salt plates

  • Micropipette

  • Small beaker or vial

  • Fume hood

Procedure:

  • Sample Preparation (Thin Solid Film Method):

    • Ensure the salt plates are clean and transparent. If necessary, clean them with a small amount of acetone and dry them thoroughly.[1] Store the plates in a desiccator to prevent moisture absorption.

    • In a small beaker or vial, dissolve approximately 50 mg of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[1]

    • Using a micropipette, apply one drop of the resulting solution onto the surface of a single salt plate.[1]

    • Allow the solvent to evaporate completely in a fume hood. A thin solid film of the compound will remain on the plate.[1]

    • Visually inspect the film to ensure it is not too thick, which can cause total absorption of the IR beam. If the film is too dense, the solution can be diluted and the process repeated on a clean plate.[1]

  • Data Acquisition:

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment to account for atmospheric CO2 and water vapor.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in this compound.

Data Presentation: Expected FT-IR Spectral Data

The following table summarizes the expected characteristic vibrational frequencies for this compound based on typical values for aromatic amines and indazole derivatives.[2][3]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3450 - 3300Medium-StrongAsymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)
3100 - 3000Medium-WeakC-H StretchAromatic C-H
2960 - 2850WeakC-H StretchMethyl (-CH₃)
1650 - 1580Medium-StrongN-H Bend (Scissoring)Primary Amine (-NH₂)
1620 - 1450Medium-StrongC=C and C=N StretchAromatic Ring and Indazole Core
1335 - 1250StrongC-N StretchAromatic Amine
910 - 665Broad, StrongN-H WagPrimary Amine (-NH₂)

Visualization of Experimental Workflow

The logical flow of the experimental protocol for the FT-IR analysis of this compound is depicted in the following diagram.

FT_IR_Workflow start Start prep_sample Sample Preparation: Dissolve this compound in volatile solvent. start->prep_sample apply_sample Apply solution to KBr/NaCl plate and allow solvent to evaporate. prep_sample->apply_sample acquire_bg Acquire Background Spectrum (Empty Spectrometer) apply_sample->acquire_bg acquire_sample Acquire Sample Spectrum acquire_bg->acquire_sample process_data Data Processing: Ratio sample to background acquire_sample->process_data analyze_data Data Analysis: Identify and assign characteristic peaks process_data->analyze_data end End analyze_data->end

Caption: Experimental workflow for FT-IR analysis.

Discussion

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its molecular structure. The primary amine group (-NH₂) should be readily identifiable by the two N-H stretching bands in the 3450-3300 cm⁻¹ region, which correspond to asymmetric and symmetric stretching modes, respectively.[2][4] Additionally, a strong N-H bending (scissoring) vibration is anticipated between 1650-1580 cm⁻¹, and a broad N-H wagging band is expected in the fingerprint region (910-665 cm⁻¹).[2]

The aromatic nature of the indazole ring will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and multiple C=C and C=N stretching bands in the 1620-1450 cm⁻¹ range. The strong C-N stretching of the aromatic amine is typically observed between 1335-1250 cm⁻¹.[2][3] The presence of the methyl group (-CH₃) will be confirmed by weak C-H stretching bands in the 2960-2850 cm⁻¹ region.

Conclusion

FT-IR spectroscopy is a powerful and efficient technique for the structural confirmation of this compound. By following the detailed protocol and using the provided table of expected vibrational frequencies, researchers can confidently identify this compound and ensure its purity. This application note serves as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

Application Notes and Protocols: The Role of 3-Methyl-1H-indazol-6-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is frequently implicated in diseases like cancer.[2] 3-Methyl-1H-indazol-6-amine is a key heterocyclic building block used in the synthesis of several targeted cancer therapies. Its structure is particularly important for constructing inhibitors that target the ATP-binding site of various kinases. This document provides an overview of its application, focusing on the synthesis of prominent kinase inhibitors, relevant biological pathways, quantitative inhibitory data, and detailed experimental protocols.

Application in the Synthesis of Marketed Kinase Inhibitors

This compound and its precursors are fundamental to the synthesis of multi-targeted kinase inhibitors, most notably Pazopanib and Axitinib, which are primarily recognized for their anti-angiogenic properties.[1]

Pazopanib Synthesis

Pazopanib is an oral angiogenesis inhibitor that targets key receptor tyrosine kinases including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-KIT.[3][4] The synthesis of Pazopanib heavily relies on an indazole derivative, which is typically prepared from 3-methyl-6-nitro-1H-indazole.[4][5] The general synthetic strategy involves the coupling of three main building blocks: an indazole derivative, a pyrimidine derivative, and a sulfonamide side-chain.[5] A critical step in this process is the reduction of the nitro group of the indazole precursor to form the essential amine, which is then methylated and coupled with the other fragments.[3][6]

Pazopanib_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_coupling Fragment Coupling cluster_final Final Product start 3-Methyl-6-nitro- 1H-indazole reduction Reduction (e.g., SnCl2, HCl) start->reduction Step 1 amine This compound reduction->amine methylation1 N-Methylation amine->methylation1 Step 2 dimethyl_amine N,3-Dimethyl- 1H-indazol-6-amine methylation1->dimethyl_amine methylation2 N2-Methylation dimethyl_amine->methylation2 Step 3 final_intermediate N,2,3-Trimethyl- 2H-indazol-6-amine methylation2->final_intermediate coupling1 Coupling Reaction final_intermediate->coupling1 pyrimidine 2,4-Dichloropyrimidine pyrimidine->coupling1 sulfonamide 5-Amino-2-methyl- benzenesulfonamide coupling2 Final Coupling sulfonamide->coupling2 coupling1->coupling2 Step 4 pazopanib Pazopanib coupling2->pazopanib VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular VEGFR2 VEGFR-2 P1 Dimerization & Autophosphorylation (P) VEGFR2->P1 Activation VEGF VEGF VEGF->VEGFR2 Binding Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->Downstream Signal Transduction Pazopanib Pazopanib / Axitinib Pazopanib->P1 Inhibition Response Cellular Responses Downstream->Response Angiogenesis Angiogenesis (Tumor Growth) Response->Angiogenesis IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of Inhibitor C Dispense Reagents into Microplate A->C B Prepare Kinase/ Substrate/ATP Mix B->C D Incubate to Allow Kinase Reaction C->D E Stop Reaction & Add Detection Reagents D->E F Measure Signal (Luminescence) E->F G Normalize Data and Plot Dose-Response Curve F->G H Calculate IC₅₀ Value G->H

References

Application Notes and Protocols for the Derivatization of the Amino Group in 3-Methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical modification of the 6-amino group of 3-methyl-1H-indazol-6-amine. The indazole scaffold is a privileged structure in medicinal chemistry, and the derivatization of the amino group at the 6-position offers a valuable opportunity for the synthesis of novel compounds with potential therapeutic applications. The following protocols cover common and useful derivatization reactions, including acylation, sulfonylation, alkylation (via reductive amination), and urea formation.

Acylation of this compound

Acylation of the 6-amino group is a fundamental transformation that allows for the introduction of a wide variety of acyl groups, modulating the physicochemical properties and biological activity of the parent molecule.

Application Notes:

This protocol describes the straightforward N-acetylation of this compound using acetic anhydride. The resulting acetamide can serve as a key intermediate for further functionalization or as a final product for biological screening. The reaction is typically high-yielding and proceeds under mild conditions. In acidic media, the amino group is protonated, which can prevent acylation, thus neutral or slightly basic conditions are preferred.

Experimental Protocol: Synthesis of N-(3-methyl-1H-indazol-6-yl)acetamide

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography apparatus)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • To the solution, add pyridine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford N-(3-methyl-1H-indazol-6-yl)acetamide.

Quantitative Data:
Reagent/ProductMolar Eq.Molecular Weight ( g/mol )Sample AmountYield (%)
This compound1.0147.18(e.g., 1.0 g)-
Acetic Anhydride1.1102.09(e.g., 0.77 mL)-
Pyridine1.279.10(e.g., 0.66 mL)-
N-(3-methyl-1H-indazol-6-yl)acetamide-189.21->90% (typical)

Sulfonylation of this compound

The synthesis of sulfonamide derivatives is a common strategy in drug discovery to introduce a key hydrogen bond donor-acceptor moiety and to modulate acidity and lipophilicity.

Application Notes:

This protocol outlines the synthesis of N-(3-methyl-1H-indazol-6-yl)benzenesulfonamide by reacting this compound with benzenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl generated. Pyridine often serves as both the base and the solvent. The resulting sulfonamides are generally stable compounds.

Experimental Protocol: Synthesis of N-(3-methyl-1H-indazol-6-yl)benzenesulfonamide

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq.) in pyridine at room temperature.

  • Cool the solution to 0 °C and slowly add benzenesulfonyl chloride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into 1M HCl and extract with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired sulfonamide.[1]

Quantitative Data:
Reagent/ProductMolar Eq.Molecular Weight ( g/mol )Sample AmountYield (%)
This compound1.0147.18(e.g., 1.0 g)-
Benzenesulfonyl chloride1.1176.62(e.g., 0.95 mL)-
N-(3-methyl-1H-indazol-6-yl)benzenesulfonamide-287.34-70-85% (typical)

Alkylation of this compound via Reductive Amination

Reductive amination is a versatile method for the N-alkylation of primary and secondary amines. It involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine.

Application Notes:

This protocol describes the mono-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild reducing agent.[2] This method is generally high-yielding and tolerates a wide range of functional groups. The reaction is typically performed as a one-pot procedure.[2][3][4]

Experimental Protocol: Synthesis of N-alkyl-3-methyl-1H-indazol-6-amine

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a stirred suspension of this compound (1.0 eq.) and the desired aldehyde (1.1 eq.) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq.) in one portion at room temperature.

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2][4]

Quantitative Data:
Reagent/ProductMolar Eq.Molecular Weight ( g/mol )Sample AmountYield (%)
This compound1.0147.18(e.g., 1.0 g)-
Benzaldehyde1.1106.12(e.g., 0.76 mL)-
Sodium triacetoxyborohydride1.5211.94(e.g., 2.16 g)-
N-benzyl-3-methyl-1H-indazol-6-amine-237.30-80-95% (typical)

Urea Formation from this compound

Urea derivatives are important pharmacophores due to their ability to form multiple hydrogen bonds with biological targets. They are commonly synthesized by the reaction of an amine with an isocyanate.

Application Notes:

This protocol details the synthesis of a substituted urea by reacting this compound with an isocyanate. The reaction is generally straightforward and proceeds rapidly at room temperature.

Experimental Protocol: Synthesis of 1-(3-methyl-1H-indazol-6-yl)-3-phenylurea

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Add phenyl isocyanate (1.05 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.

  • Monitor the reaction by TLC.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold THF or diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[5]

Quantitative Data:
Reagent/ProductMolar Eq.Molecular Weight ( g/mol )Sample AmountYield (%)
This compound1.0147.18(e.g., 1.0 g)-
Phenyl isocyanate1.05119.12(e.g., 0.78 mL)-
1-(3-methyl-1H-indazol-6-yl)-3-phenylurea-266.30->90% (typical)

Visualizations

Derivatization_Workflow cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_alkylation Reductive Amination cluster_urea Urea Formation start This compound reagent_acyl Acetic Anhydride, Pyridine start->reagent_acyl reagent_sulfonyl Benzenesulfonyl Chloride, Pyridine start->reagent_sulfonyl reagent_alkyl Aldehyde, NaBH(OAc)3 start->reagent_alkyl reagent_urea Isocyanate start->reagent_urea product_acyl N-(3-methyl-1H-indazol-6-yl)acetamide reagent_acyl->product_acyl product_sulfonyl N-(3-methyl-1H-indazol-6-yl)benzenesulfonamide reagent_sulfonyl->product_sulfonyl product_alkyl N-alkyl-3-methyl-1H-indazol-6-amine reagent_alkyl->product_alkyl product_urea Substituted Urea reagent_urea->product_urea Experimental_Workflow A 1. Reagent Preparation & Reaction Setup B 2. Addition of Reagents A->B C 3. Reaction Monitoring (TLC/LC-MS) B->C D 4. Reaction Quench / Work-up C->D E 5. Extraction D->E F 6. Drying & Concentration E->F G 7. Purification (Chromatography/Recrystallization) F->G H 8. Characterization (NMR, MS, etc.) G->H

References

Application Notes and Protocols for N-alkylation of 3-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the selective N-alkylation of 3-methyl-1H-indazol-6-amine, a critical process for the synthesis of various pharmacologically active compounds. The regioselectivity of N-alkylation on the indazole scaffold is a significant challenge, often yielding a mixture of N1 and N2 isomers. The protocols outlined below are designed to provide researchers, scientists, and drug development professionals with methods to selectively synthesize either the N1- or N2-alkylated products by carefully controlling the reaction conditions.

The indazole core is a prominent pharmacophore in numerous therapeutic agents.[1][2][3][4] The biological activity of N-alkylated indazole derivatives can be significantly influenced by the position of the alkyl group on the indazole ring. Therefore, achieving high regioselectivity is crucial for the efficient synthesis of drug candidates and for establishing clear structure-activity relationships (SAR).

The regiochemical outcome of the N-alkylation of indazoles is governed by a complex interplay of steric and electronic factors of the substrate, as well as the reaction conditions, including the choice of base, solvent, and alkylating agent.[5][6][7] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[5]

Key Factors Influencing Regioselectivity:

  • Base and Solvent: The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) typically favors the formation of the thermodynamically more stable N1-alkylated product.[1][2][3][5][6] In contrast, polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures of isomers.[5][8]

  • Substituents: The electronic and steric properties of substituents on the indazole ring play a crucial role in directing the alkylation. Electron-withdrawing groups at certain positions can favor N2-alkylation.[1][2][5] The 6-amino group in the target molecule is an electron-donating group, which will influence the nucleophilicity of the nitrogen atoms.

  • Alkylating Agent: The nature of the alkylating agent can also impact the regioselectivity.[1][2][5]

The following protocols provide methodologies for achieving selective N1- and N2-alkylation of this compound based on established principles for substituted indazoles.

Experimental Protocols

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol is designed to favor the formation of the N1-alkylated product, which is generally the thermodynamically more stable isomer. The use of sodium hydride in THF is a well-established method for achieving high N1-selectivity.[1][2][3][5][6]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., alkyl halide, tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[9][10]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated this compound.

Protocol 2: N2-Alkylation

Achieving high selectivity for the N2-isomer can be more challenging and is often influenced by kinetic control or specific directing effects of substituents. For some indazoles, conditions such as using potassium carbonate in DMF can favor N2-alkylation, although mixtures are common.[8] Another approach for selective N2-alkylation involves using Mitsunobu conditions or specific catalytic systems.[5][11]

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Alkylating agent (e.g., alkyl halide)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add potassium carbonate (2.0-3.0 equiv).

  • Add the alkylating agent (1.1-1.5 equiv) to the mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers and isolate the N2-alkylated product.

Data Presentation

The following tables summarize the general conditions influencing the regioselectivity of N-alkylation of indazoles based on the literature. The specific ratios and yields for this compound may vary and require experimental optimization.

Table 1: Conditions Favoring N1-Alkylation of Indazoles

Base (equiv.)SolventAlkylating AgentTemperatureTypical N1:N2 RatioReference(s)
NaH (1.1-1.2)THFAlkyl bromide0 °C to rtHigh (>99:1 for some substrates)[1][2][3][5][6]
KH (1.1)THFAlkyl bromide0 °C to 50 °C11:1[5]
NaHMDS (1.1)THFAlkyl bromide0 °C to 50 °C>99:1[5]
LDA (1.1)THFAlkyl bromide0 °C to 50 °C>99:1[5]

Table 2: Conditions Reported to Produce N2-Alkylated Indazoles or Mixtures

Base (equiv.)SolventAlkylating AgentTemperatureTypical N1:N2 RatioReference(s)
Cs₂CO₃ (1.5)DMFAlkyl bromidert1.4:1[3][5]
K₂CO₃DMFBenzyl bromideNot specified~1:1[2][8]
- (Mitsunobu)THFAlcohol, PPh₃, DEAD0 °C to 50 °C1:2.5 (favors N2)[5][7]
TfOH (cat.)-Diazo compoundNot specifiedHighly N2 selective[11]

Visualizations

N_Alkylation_Workflow Start This compound N1_Conditions Protocol 1: - Base: NaH - Solvent: THF - Temp: 0°C to RT Start->N1_Conditions Selective N1 Path N2_Conditions Protocol 2: - Base: K2CO3 - Solvent: DMF - Temp: RT to 80°C Start->N2_Conditions N2 Path Reaction_N1 N1-Alkylation Reaction N1_Conditions->Reaction_N1 Reaction_N2 N2-Alkylation Reaction N2_Conditions->Reaction_N2 Workup_Purification Aqueous Workup & Column Chromatography Reaction_N1->Workup_Purification Reaction_N2->Workup_Purification N1_Product N1-alkyl-3-methyl- 1H-indazol-6-amine Workup_Purification->N1_Product Isolate N1 Isomer N2_Product N2-alkyl-3-methyl- 2H-indazol-6-amine Workup_Purification->N2_Product Isolate N2 Isomer

Caption: General experimental workflow for the selective N-alkylation of this compound.

Regioselectivity_Factors Indazole This compound N1_Position N1 Position (Thermodynamically Favored) Indazole->N1_Position Alkylation N2_Position N2 Position (Kinetically Favored under some conditions) Indazole->N2_Position Alkylation Conditions Reaction Conditions Conditions->N1_Position Favors Conditions->N2_Position Can Favor Base Base (e.g., NaH, K2CO3) Conditions->Base Solvent Solvent (e.g., THF, DMF) Conditions->Solvent AlkylatingAgent Alkylating Agent Conditions->AlkylatingAgent

Caption: Factors influencing the regioselectivity of N-alkylation on the indazole scaffold.

References

The Versatility of 3-Methyl-1H-indazol-6-amine in Medicinal Chemistry: A Scaffold for Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers and Drug Development Professionals

Introduction

3-Methyl-1H-indazol-6-amine has emerged as a highly valuable and versatile building block in the field of medicinal chemistry. Its unique structural features and synthetic accessibility have positioned it as a privileged scaffold for the development of a diverse range of therapeutic agents, most notably in the area of oncology. The indazole core, a fusion of a benzene and pyrazole ring, provides a rigid framework that can be strategically functionalized to interact with various biological targets with high affinity and selectivity. This document provides a detailed overview of the applications of this compound, including its role as a key intermediate in the synthesis of the approved anti-cancer drug Pazopanib, and its utility in the development of novel kinase inhibitors and other potential therapeutics. Detailed experimental protocols and a summary of biological activities are provided to guide researchers in this promising area of drug discovery.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a foundational scaffold for the synthesis of targeted therapies. Its derivatives have shown significant promise in several therapeutic areas:

  • Oncology: The most prominent application is in the development of anti-cancer agents. The indazole nucleus is a key pharmacophore in numerous kinase inhibitors.[1][2]

  • Kinase Inhibition: Derivatives of this compound and related aminoindazoles are potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[3][4][5]

  • Immunomodulation: Recent research has explored N-substituted derivatives of 1,3-dimethyl-6-amino-1H-indazole as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immune evasion.[6]

  • Antibacterial Agents: Novel 3-methyl-1H-indazole derivatives have demonstrated potent activity against various bacterial strains.[1]

Case Study: Pazopanib - A Tyrosine Kinase Inhibitor

This compound is a crucial intermediate in the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[7][8] Pazopanib targets several key kinases involved in angiogenesis and tumor growth, including VEGFR and PDGFR.[8]

Signaling Pathway Targeted by Pazopanib

The primary mechanism of action of Pazopanib involves the inhibition of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a critical driver of angiogenesis (the formation of new blood vessels) that is essential for tumor growth and metastasis.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Pazopanib Pazopanib Pazopanib->VEGFR Inhibits (ATP-binding site) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis

Caption: VEGFR signaling pathway inhibited by Pazopanib.

Derivatives of this compound as Potent Kinase Inhibitors

The 6-aminoindazole scaffold has been extensively explored for the development of various kinase inhibitors beyond Pazopanib. Researchers have synthesized and evaluated numerous derivatives for their inhibitory activity against a range of kinases implicated in cancer.

Quantitative Data: Biological Activity of Indazole Derivatives

The following table summarizes the in vitro activity of selected 6-aminoindazole derivatives against various cancer cell lines and kinases.

Compound IDModification on 6-amino groupTarget Cell Line/KinaseIC50 (µM)Reference
9f N-(4-fluorobenzyl)HCT116 (colorectal cancer)14.3 ± 4.4[9]
36 N-(4-fluorobenzyl)-1,3-dimethylHCT116 (colorectal cancer)0.4 ± 0.3[9]
7 N-(4-bromobenzyl)-1,3-dimethylFaDu (hypopharyngeal carcinoma)-[6]
4 3-amino-N-(pyridin-2-ylmethyl)benzamideFLT3< 0.005[3]
11 3-amino-N-(1-(pyridin-4-yl)ethyl)benzamideFLT3< 0.005[3]
4 3-amino-N-(pyridin-2-ylmethyl)benzamidec-Kit< 0.005[3]
11 3-amino-N-(1-(pyridin-4-yl)ethyl)benzamidec-Kit< 0.005[3]
6o (structure not fully specified)K562 (chronic myeloid leukemia)5.15[10][11][12]
6o (structure not fully specified)HEK-293 (normal cell)33.2[10][11][12]

Experimental Protocols

General Synthesis of N-Substituted 6-Amino-1H-indazole Derivatives

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound via reductive amination.

Reductive_Amination_Workflow Start Start Materials: This compound Aldehyde/Ketone Reaction Reaction: - Solvent (e.g., Methanol) - Reducing Agent (e.g., NaBH4) - Stir at room temperature Start->Reaction Workup Work-up: - Quench reaction - Extract with organic solvent - Dry organic layer Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: N-substituted This compound Derivative Purification->Product

Caption: General workflow for reductive amination.

Materials:

  • This compound

  • Appropriate aldehyde or ketone (1.1 equivalents)

  • Sodium borohydride (NaBH₄) (1.5 equivalents)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Add the corresponding aldehyde or ketone (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted this compound derivative.

Synthesis of this compound from 3-Methyl-6-nitro-1H-indazole

This protocol outlines the reduction of the nitro group of 3-methyl-6-nitro-1H-indazole to an amine.

Materials:

  • 3-Methyl-6-nitro-1H-indazole

  • Iron powder (Fe) (5 equivalents)

  • Ammonium chloride (NH₄Cl) (1 equivalent)

  • Ethanol (EtOH)

  • Water

  • Celite

Procedure:

  • To a suspension of 3-methyl-6-nitro-1H-indazole (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5 equivalents) and ammonium chloride (1 equivalent).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be performed by recrystallization or column chromatography if necessary.

Anticancer Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Derivatives of 6-aminoindazole have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, compound 6o was found to induce apoptosis in K562 cells, potentially through the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway.[10][11][12]

Apoptosis_Pathway_Induction Indazole_Derivative Indazole Derivative (e.g., Compound 6o) Bcl2 Bcl-2 Family (Anti-apoptotic) Indazole_Derivative->Bcl2 Inhibits p53 p53 Indazole_Derivative->p53 Activates/Stabilizes Caspases Caspase Cascade Bcl2->Caspases Inhibits MDM2 MDM2 p53->MDM2 Inhibits p53->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Conclusion

This compound and its derivatives represent a rich and promising area of medicinal chemistry research. The indazole scaffold has proven to be a versatile platform for the design of potent and selective inhibitors of various biological targets, leading to the development of clinically successful drugs like Pazopanib. The continued exploration of this chemical space, guided by the protocols and data presented herein, holds significant potential for the discovery of novel therapeutics for cancer and other diseases. The synthetic tractability and diverse biological activities associated with this scaffold ensure its continued importance in the field of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-methyl-1H-indazol-6-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and well-documented route is a two-step synthesis. The first step involves the formation of the intermediate, 3-methyl-6-nitro-1H-indazole, which is then followed by the reduction of the nitro group to yield the desired this compound.

Q2: Which method is recommended for the synthesis of the 3-methyl-6-nitro-1H-indazole intermediate to achieve the highest yield?

A2: The cyclization of 2-ethyl-5-nitroaniline using tert-butyl nitrite has been reported to provide a significantly higher yield (98%) compared to methods using sodium nitrite (40.5%) or the direct nitration of 3-methylindazole.[1]

Q3: What are the most effective methods for the reduction of 3-methyl-6-nitro-1H-indazole to this compound?

A3: Several effective methods are available for the reduction of the nitro group. Catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and efficient option.[2] Another highly effective method is the use of stannous chloride (tin(II) chloride) in the presence of a strong acid, which has been reported to yield 92% of the final product.[2][3] A more cost-effective and environmentally friendly alternative is the use of iron powder in an acidic medium.[2][4]

Q4: How critical is temperature control during the synthesis?

A4: Temperature control is crucial, particularly during the nitration step to form 3-methyl-6-nitro-1H-indazole. The reaction should be maintained at a low temperature (0-10°C) to prevent the formation of unwanted isomers and dinitrated byproducts, which would ultimately reduce the yield and purity of the final product.[5]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Step 1: Synthesis of 3-methyl-6-nitro-1H-indazole
Problem Potential Cause Recommended Solution
Low Yield - Incomplete reaction. - Formation of byproducts due to improper temperature control. - Use of suboptimal reagents.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Strictly maintain the reaction temperature between 0-10°C during nitration. - For the cyclization of 2-ethyl-5-nitroaniline, use fresh, high-purity tert-butyl nitrite for higher yields.[1][5]
Product Contamination / Impurities - Formation of undesired isomers (e.g., 4-nitro or 7-nitro). - Presence of dinitration products. - Residual starting materials.- Strictly control the reaction temperature to minimize side reactions. - Use the correct stoichiometry of the nitrating agent. - Purify the crude product via recrystallization or column chromatography.[5]
Reaction Fails to Initiate - Low quality or decomposed reagents. - Insufficiently acidic conditions for diazotization.- Use fresh, high-purity reagents. - Ensure the use of glacial acetic acid for the cyclization method to provide the necessary acidic environment.[5]
Step 2: Reduction of 3-methyl-6-nitro-1H-indazole to this compound
Problem Potential Cause Recommended Solution
Incomplete Reduction - Insufficient amount of reducing agent. - Deactivated catalyst (in the case of catalytic hydrogenation). - Insufficient reaction time.- Increase the molar equivalents of the reducing agent (e.g., SnCl₂ or Fe). - Use fresh Pd/C catalyst. - Monitor the reaction by TLC and extend the reaction time if necessary.
Formation of Side Products - Over-reduction of the indazole ring. - Formation of azo or azoxy compounds.- Choose a milder reducing agent or optimize reaction conditions (temperature, pressure). - Stannous chloride (SnCl₂) is a reliable method that can minimize over-reduction.[2]
Difficult Purification - Presence of metal salts (from SnCl₂ or Fe reduction). - Product instability.- After reaction completion, perform a thorough workup to remove metal byproducts. This may involve basification and extraction. - The final amine product can be sensitive to air and light; store it under an inert atmosphere and in a dark container.

Data Presentation

The following tables summarize quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of 3-methyl-6-nitro-1H-indazole

Starting MaterialKey ReagentsNumber of StepsReported YieldReference
3-MethylindazoleNitric Acid, Sulfuric Acid1Moderate to Good[6]
o-Toluidine1. Acetic Anhydride, Nitrous Gases 2. Nitric Acid, Sulfuric Acid2~36-58% (for cyclization)[1]
2-Ethyl-5-nitroanilineSodium Nitrite, Acetic Acid140.5%[1]
2-Ethyl-5-nitroanilinetert-Butyl Nitrite, Acetic Acid198%[1]

Table 2: Reduction of 3-methyl-6-nitro-1H-indazole to this compound

Reducing AgentSolvent / ConditionsReported YieldReference
Tin(II) Chloride (SnCl₂)2-methoxyethyl ether, HCl92%[2][3]
Palladium on Carbon (Pd/C), H₂Methanol, 1 atm H₂94% (for a similar substrate)[2]
Iron (Fe)Acetic acid, ethanol, waterCost-effective, yield varies[2][4]

Experimental Protocols

A high-yield, two-step protocol for the synthesis of this compound is provided below.

Step 1: Synthesis of 3-methyl-6-nitro-1H-indazole from 2-ethyl-5-nitroaniline (Yield: 98%) [1]

  • Preparation: In a suitable reaction vessel, dissolve 10 g (0.06 mol) of 2-ethyl-5-nitroaniline in 300 ml of glacial acetic acid at room temperature.

  • Addition of Reagent: Prepare a solution of 8.98 ml (0.06 mol) of tert-butyl nitrite in 40 ml of glacial acetic acid. Add this solution dropwise to the 2-ethyl-5-nitroaniline solution over 15 minutes.

  • Reaction: After the addition is complete, allow the solution to stir for an additional 30 minutes.

  • Work-up: Remove the acetic acid in vacuo to obtain an orange solid. Dissolve the solid in approximately 120 ml of ethyl acetate and wash with 3 x 100 ml of saturated aqueous NaHCO₃.

  • Isolation: Dry the organic layer over MgSO₄ and remove the solvent in vacuo to afford 3-methyl-6-nitro-1H-indazole as a yellow solid.

Step 2: Reduction of 3-methyl-6-nitro-1H-indazole to this compound (Yield: 92%) [2][3]

  • Preparation: To a stirred solution of 10 g (0.06 mol) of 3-methyl-6-nitro-1H-indazole in 100 ml of 2-methoxyethyl ether at 0°C, prepare a solution of 45 g (0.24 mol) of tin(II) chloride in 86 ml of concentrated HCl.

  • Addition of Reagent: Add the tin(II) chloride solution dropwise over 15 minutes, ensuring the reaction temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the solution to stir for an additional 20 minutes.

  • Precipitation: Add approximately 70 ml of diethyl ether to the reaction mixture to induce precipitation.

  • Isolation: Isolate the resulting precipitate by filtration and wash with diethyl ether to afford the HCl salt of this compound as a yellow solid.

Visualizations

The following diagrams illustrate the synthesis pathway and a troubleshooting workflow.

Synthesis_Pathway 2-ethyl-5-nitroaniline 2-ethyl-5-nitroaniline 3-methyl-6-nitro-1H-indazole 3-methyl-6-nitro-1H-indazole 2-ethyl-5-nitroaniline->3-methyl-6-nitro-1H-indazole tert-Butyl Nitrite, Glacial Acetic Acid This compound This compound 3-methyl-6-nitro-1H-indazole->this compound SnCl2, HCl

Caption: High-yield synthesis pathway for this compound.

Troubleshooting_Yield start Low Yield of This compound check_step Which step has low yield? start->check_step step1 Step 1: Nitro-indazole formation check_step->step1 Formation step2 Step 2: Nitro reduction check_step->step2 Reduction solution1 Verify temperature control (0-10°C). Use high-purity tert-butyl nitrite. Extend reaction time. step1->solution1 solution2 Increase equivalents of SnCl2. Ensure complete reaction via TLC. Check for catalyst deactivation (if using Pd/C). step2->solution2

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Synthesis of 3-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methyl-1H-indazol-6-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic pathway involves a two-step process:

  • Nitration: Electrophilic nitration of 3-methylindazole to yield 3-methyl-6-nitro-1H-indazole.

  • Reduction: Subsequent reduction of the nitro group on 3-methyl-6-nitro-1H-indazole to the desired 6-amino product.

Q2: What are the primary side reactions to be aware of during the nitration of 3-methylindazole?

A2: The primary side reactions during the nitration step are the formation of undesired positional isomers and dinitration products. The substitution pattern on the indazole ring can lead to a mixture of 4-nitro, 5-nitro, and 7-nitro isomers in addition to the desired 6-nitro product.[1] Strict control of reaction conditions, particularly temperature, is crucial to minimize the formation of these byproducts.[1]

Q3: What are the common byproducts observed during the reduction of 3-methyl-6-nitro-1H-indazole?

A3: Incomplete reduction of the nitro group is the main source of side products. This can lead to the formation of intermediates such as nitroso and azoxy compounds. The choice of reducing agent and reaction conditions plays a significant role in ensuring the complete conversion to the amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield and/or Mixture of Isomers in the Nitration Step

Possible Causes:

  • Incorrect Reaction Temperature: Nitration is a highly exothermic reaction. Elevated temperatures can lead to the formation of multiple isomers and dinitration byproducts.[1]

  • Improper Reagent Addition: Slow and controlled addition of the nitrating agent is essential to maintain the desired reaction temperature and prevent localized overheating.

  • Incorrect Acid Ratio: The ratio of nitric acid to sulfuric acid in the nitrating mixture can influence the regioselectivity of the reaction.

Solutions:

  • Temperature Control: Maintain a strict low-temperature profile (typically 0-5°C) throughout the addition of the nitrating agent.[1]

  • Controlled Addition: Add the nitrating agent dropwise with vigorous stirring to ensure even distribution and heat dissipation.

  • Purification: If a mixture of isomers is obtained, purification can be achieved through column chromatography or recrystallization.

Problem 2: Incomplete Reduction of the Nitro Group

Possible Causes:

  • Insufficient Reducing Agent: An inadequate amount of the reducing agent may lead to an incomplete reaction.

  • Poor Quality of Reagents: The activity of the reducing agent (e.g., aged Pd/C catalyst or impure metal powders) can affect the reaction outcome.

  • Sub-optimal Reaction Conditions: Factors such as reaction time, temperature, and solvent can influence the efficiency of the reduction.

Solutions:

  • Stoichiometry: Use a sufficient excess of the reducing agent. For instance, when using tin(II) chloride, a 4-fold molar excess relative to the nitro-compound is recommended.[2]

  • Fresh Reagents: Ensure the use of fresh and high-quality reducing agents and catalysts.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.

  • Method Selection: Consider alternative reduction methods. Catalytic hydrogenation over Pd/C is known for clean reaction profiles and high yields.[2] Metal/acid reductions like SnCl₂/HCl or Fe/HCl are also effective.[2]

Data Presentation

Reaction StepReagentsProductReported YieldCommon Side Products
Nitration 3-methylindazole, HNO₃, H₂SO₄3-methyl-6-nitro-1H-indazoleVaries4/5/7-nitro isomers, dinitration products
Reduction 3-methyl-6-nitro-1H-indazole, SnCl₂·2H₂O, HClThis compound HCl salt92%[2]Nitroso and azoxy intermediates
Reduction 6-nitro-1H-indazole, 10% Pd/C, H₂6-amino-1H-indazole94%[2]Nitroso and azoxy intermediates

Experimental Protocols

Synthesis of 3-methyl-6-nitro-1H-indazole (Nitration)

This protocol is based on the direct nitration of 3-methylindazole.[1]

  • Dissolution: In a flask equipped with a stirrer, dissolve 3-methylindazole in concentrated sulfuric acid under cooling in an ice bath.

  • Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Reaction: Slowly add the nitrating mixture to the solution of 3-methylindazole, ensuring the temperature is maintained between 0-5°C.[1]

  • Work-up: After the reaction is complete, pour the mixture over crushed ice. The precipitate is then neutralized, filtered, and washed.

  • Purification: The crude product can be purified by recrystallization or column chromatography.[1]

Synthesis of this compound (Reduction with SnCl₂/HCl)

This protocol describes the reduction of 3-methyl-6-nitro-1H-indazole using tin(II) chloride.[2]

  • Reaction Setup: In a stirred solution of 3-methyl-6-nitro-1H-indazole (1 equivalent) in 2-methoxyethyl ether at 0°C, add a solution of tin(II) chloride (4 equivalents) in concentrated HCl dropwise over 15 minutes. Ensure the reaction temperature does not exceed 100°C.[2]

  • Reaction Progression: After the addition is complete, remove the ice bath and continue stirring for an additional 20 minutes.[2]

  • Precipitation: Add diethyl ether to the reaction mixture to precipitate the product.[2]

  • Isolation: Isolate the resulting precipitate by filtration and wash with diethyl ether to obtain the HCl salt of this compound as a yellow solid.[2]

Mandatory Visualization

Troubleshooting_Nitro_Reduction start Incomplete Reduction or Presence of Side Products check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok purification Purification of Product success Pure this compound purification->success Successful reagents_ok->start No, Replace/Adjust reagents_ok->check_conditions Yes conditions_ok->start No, Modify (Time, Temp, Solvent) conditions_ok->purification Yes

Caption: Troubleshooting workflow for the reduction of 3-methyl-6-nitro-1H-indazole.

References

Technical Support Center: Minimizing Isomer Formation in Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole N-alkylation. This guide provides troubleshooting advice, detailed protocols, and quantitative data to help researchers, scientists, and drug development professionals achieve high regioselectivity in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the N-alkylation of indazoles.

Q1: Why does my indazole alkylation reaction produce a mixture of N1 and N2 isomers?

The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2) and can exist in two tautomeric forms, 1H-indazole and 2H-indazole.[1] The 1H-tautomer is generally more thermodynamically stable.[1][2][3] Direct alkylation of the indazole anion, an ambident nucleophile, often leads to a mixture of N1 and N2 substituted products.[4] The final ratio of these isomers is highly sensitive to a delicate interplay between steric effects, electronic properties, and reaction conditions that can favor thermodynamic or kinetic pathways.[1][2]

Q2: I am getting a nearly 1:1 mixture of isomers. How can I selectively synthesize the N1-alkylated product?

To favor the thermodynamically more stable N1-isomer, specific conditions that allow for equilibration or sterically direct the electrophile to the N1 position are required.[3][5] The most widely recommended and effective method is the use of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF).[6][7][8] This combination has been shown to provide excellent N1-selectivity (>99:1) for a wide range of indazole substrates.[6][7] The high selectivity is often attributed to the formation of a tight ion pair where the sodium cation coordinates to the N2 atom, sterically hindering its approach and directing the alkylating agent to N1.[4][9]

Q3: My goal is the N2-alkylated indazole, but my reaction favors the N1 product. What conditions should I use?

Achieving N2 selectivity often involves favoring the kinetic product or using substrates with specific electronic features.[1]

  • Substituent Effects: The most powerful strategy is to use an indazole with a strong electron-withdrawing group (EWG), such as nitro (-NO2) or ester (-CO₂Me), at the C-7 position.[5][7] These groups strongly direct alkylation to the N2 position, providing excellent selectivity (e.g., 4:96 or <1:99 N1:N2 ratio) even under standard NaH/THF conditions.[2][5][7]

  • Acidic Conditions: The use of triflic acid (TfOH) with diazo compounds is a highly regioselective method for producing N2-alkylated indazoles, often with 100% selectivity for the N2 isomer.[2][10] Similarly, TfOH or Cu(II) triflate can be used to promote N2-alkylation with trichloroacetimidate electrophiles.[11][12][13]

  • Mitsunobu Reaction: The Mitsunobu reaction (e.g., using PPh₃ and DIAD/DEAD) with an appropriate alcohol often shows a preference for the N2 position.[2][14]

Q4: I have a mixture of N1 and N2 isomers that are very difficult to separate by column chromatography. What can I do?

The N1 and N2 isomers often have very similar polarities, making separation challenging.[4][8]

  • Optimize the Reaction: The best approach is to avoid the problem by optimizing the reaction conditions to maximize the formation of the desired isomer, thereby minimizing the amount of the undesired one.[8]

  • Improve Chromatography: If a mixture is unavoidable, use high-performance column chromatography with a shallow gradient or consider alternative stationary phases.[4][8]

  • Derivatization: In some cases, it may be possible to derivatize the mixture to alter the physical properties of the isomers, facilitate separation, and then remove the directing group.[4][8]

Quantitative Data on Regioselectivity

The choice of reagents and substrate has a profound impact on the N1:N2 isomer ratio. The tables below summarize quantitative data from various studies.

Table 1: Conditions Favoring N1-Alkylation
Indazole SubstrateAlkylating AgentBase / SolventTemp (°C)N1:N2 RatioYield (%)Reference(s)
3-COMe-1H-indazolen-pentyl bromideNaH / THFRT to 50>99 : 189[2]
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THFRT to 50>99 : 191[2]
1H-indazole-3-carbonitrileIsobutyl BromideNaH / THF50>95 : 585[2]
5-bromo-3-CO₂Me-1H-indazoleEthyl TosylateCs₂CO₃ / Dioxane90>99 : 1>90[2][15][16]
Table 2: Conditions Favoring N2-Alkylation
Indazole SubstrateAlkylating AgentReagent / SolventTemp (°C)N1:N2 RatioYield (%)Reference(s)
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT to 504 : 9688[2]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THFRT to 50<1 : 9992[2]
1H-indazoleEthyl diazoacetateTfOH / DCMRT0 : 10095[2]
5-bromo-1H-indazole-3-carboxylateMethanolPPh₃ / DEAD / THF0 to 50N2 favored90-97[16]
Table 3: Conditions Yielding Isomer Mixtures
Indazole SubstrateAlkylating AgentBase / SolventN1:N2 RatioCombined Yield (%)Reference(s)
6-fluoro-1H-indazole4-methoxybenzyl chlorideK₂CO₃ / DMF~1 : 151.6[2]
5-bromo-3-CO₂Me-1H-indazoleMethyl iodideK₂CO₃ / DMF53 : 47Not Specified[2]
Methyl 1H-indazole-3-carboxylateIsobutyl bromideK₂CO₃ / DMF58 : 4272 (isolated)[17][18]

Detailed Experimental Protocols

The following are detailed, generalized protocols for achieving selective N-alkylation. Researchers should optimize concentrations, temperatures, and reaction times for their specific substrates.

Protocol 1: Highly Selective N1-Alkylation (NaH/THF Method)

This protocol is optimized for achieving high regioselectivity for the N1 position under thermodynamically controlled conditions.[2][5]

  • Preparation: Add the substituted 1H-indazole (1.0 eq.) to a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically to a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) dropwise to the suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[2][8]

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[4]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Workup & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Protocol 2: Highly Selective N2-Alkylation (TfOH/Diazo Method)

This protocol leverages acidic conditions to achieve excellent N2 selectivity.[2][10]

  • Preparation: To a solution of the 1H-indazole (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 eq.).

  • Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1-0.2 eq.) dropwise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

  • Workup & Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure N2-alkylated product.[2]

Protocol 3: N2-Selective Alkylation (Mitsunobu Reaction)

This protocol often favors the N2-isomer, particularly for substrates like indazole-3-carboxylates.[9][16]

  • Preparation: Dissolve the 1H-indazole (1.0 eq.), the alcohol (1.5-2.3 eq.), and triphenylphosphine (PPh₃, 1.5-2.0 eq.) in anhydrous THF.[2][9]

  • Reagent Addition: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5-2.0 eq.) dropwise.[2][9]

  • Reaction: Allow the reaction to warm to room temperature or heat (e.g., 50 °C) and stir until completion (typically 2-18 hours), monitoring by TLC/LC-MS.[9][16]

  • Workup & Purification: Remove the solvent under reduced pressure. Purify the crude mixture directly by flash column chromatography to isolate the desired N2-alkylated product.[2]

Visualization of Workflows and Key Factors

The following diagrams illustrate the experimental workflow and the logical relationships governing regioselectivity.

experimental_workflow sub Indazole Substrate cond Select Reaction Conditions sub->cond base Base Selection (e.g., NaH, K2CO3) cond->base solv Solvent Choice (e.g., THF, DMF) cond->solv elec Alkylating Agent (R-X) cond->elec react Reaction (Temp, Time) cond->react workup Workup & Purification (Chromatography) react->workup n1 N1-Alkylated Product workup->n1 Isomer 1 n2 N2-Alkylated Product workup->n2 Isomer 2

General experimental workflow for indazole N-alkylation.

decision_workflow start Desired Product? n1_prod N1-Substituted Indazole start->n1_prod N1 n2_prod N2-Substituted Indazole start->n2_prod N2 n1_cond Use NaH in THF. (Thermodynamic Control) Consider C3-substituent effects. n1_prod->n1_cond n2_cond Use C7-EWG (e.g., -NO2). Use acidic conditions (TfOH). Consider Mitsunobu reaction. n2_prod->n2_cond

Decision workflow for controlling N1/N2 regioselectivity.

factors_influencing_selectivity center N1 vs. N2 Selectivity base_solv Base & Solvent (e.g., NaH/THF vs K2CO3/DMF) base_solv->center substituents Indazole Substituents (Steric & Electronic) c3_sub C3-Group (e.g., -COMe, t-Bu) Favors N1 substituents->c3_sub c7_sub C7-Group (e.g., -NO2, -CO2Me) Favors N2 substituents->c7_sub c3_sub->center c7_sub->center control Reaction Control (Kinetic vs. Thermodynamic) thermo Thermodynamic (More stable N1 product) control->thermo kinetic Kinetic (Can favor N2 product) control->kinetic thermo->center kinetic->center reagent Electrophile / Reagent Type (e.g., R-Br, R-OTs, Diazo) reagent->center

References

Technical Support Center: Purification of 3-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-methyl-1H-indazol-6-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity of the compound.

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: Common impurities can include unreacted starting material (3-methyl-6-nitro-1H-indazole), partially reduced intermediates, and byproducts from the reduction reaction. If the reduction was performed using catalytic hydrogenation, residual catalyst may also be present. Side products from the synthesis of the nitro precursor could also carry through.

Q3: My purified this compound is colored. What could be the issue?

A3: A colored product, often ranging from yellow to brown, can indicate the presence of trace impurities, possibly oxidized species or residual intermediates from the nitro reduction. Further purification by recrystallization or column chromatography with a carefully selected solvent system may be necessary to obtain a colorless or off-white product.

Q4: How can I assess the purity of my this compound?

A4: The purity of your compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity.[1][2][3] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify organic impurities, while Mass Spectrometry (MS) confirms the molecular weight.[1]

Troubleshooting Guides

Column Chromatography Purification

Problem 1: Poor separation of this compound from impurities on the column.

  • Possible Cause: The solvent system (eluent) may not have the optimal polarity to resolve the components of the mixture. Due to the basic nature of the amine, interactions with the acidic silica gel can also lead to tailing and poor separation.

  • Solution:

    • TLC Analysis: Before running the column, perform a thorough TLC analysis using different solvent systems to find an eluent that provides good separation between your product and the impurities.[1] Aim for an Rf value of 0.2-0.4 for the desired compound.[1]

    • Solvent Gradient: Employ a gradient elution instead of an isocratic one. Start with a less polar solvent and gradually increase the polarity. For instance, a gradient of hexane/ethyl acetate or dichloromethane/methanol can be effective.[4]

    • Add a Basic Modifier: To minimize tailing caused by the interaction of the basic amine with acidic silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

    • Stationary Phase: Consider using a different stationary phase. While silica gel is common, neutral alumina or amine-functionalized silica can be effective for the purification of basic compounds.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The eluent may be too non-polar, causing your compound to remain strongly adsorbed to the stationary phase.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If using dichloromethane, add a small percentage of methanol.[1]

    • Check Compound Stability: Ensure your compound is stable on the stationary phase. Some compounds can degrade on silica gel.[1]

Recrystallization Purification

Problem 1: Oily precipitate forms instead of crystals upon cooling ("oiling out").

  • Possible Cause: The compound may be "oiling out," which can happen if the solution is supersaturated or if the cooling rate is too fast. The presence of certain impurities can also promote oiling.[1]

  • Solution:

    • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.[1]

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.[1]

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can induce crystallization.

    • Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled solution.

Problem 2: Low recovery of the purified compound after recrystallization.

  • Possible Cause: The chosen solvent may be too good at dissolving the compound even at low temperatures, or too much solvent may have been used.

  • Solution:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents to find the optimal one.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate it by evaporation and cool it again to obtain a second crop of crystals.[1]

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography of this compound

Stationary PhaseEluent SystemModifierTarget Rf
Silica GelHexane / Ethyl Acetate (Gradient)0.1 - 1% Triethylamine0.2 - 0.4
Silica GelDichloromethane / Methanol (Gradient)0.1 - 1% Triethylamine0.2 - 0.4
Neutral AluminaDichloromethane / Methanol (Gradient)None0.2 - 0.4
Amine-functionalized SilicaHexane / Ethyl Acetate (Gradient)None0.2 - 0.4

Table 2: Potential Solvents for Recrystallization of this compound

SolventExpected Solubility (Hot)Expected Solubility (Cold)Notes
Ethanol/WaterHighLowA common and effective mixture for many organic compounds.
TolueneModerate to HighLowGood for aromatic compounds.
Ethyl Acetate / HexaneHigh in Ethyl AcetateLow in HexaneCan be used as a two-solvent system for recrystallization.
IsopropanolHighLowAnother alcohol-based solvent that can be effective.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with a small addition of triethylamine (0.5%).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat the mixture for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude this compound column_chromatography Column Chromatography start->column_chromatography recrystallization Recrystallization start->recrystallization tlc TLC Analysis column_chromatography->tlc Monitor Fractions pure_product Pure this compound recrystallization->pure_product hplc HPLC Analysis tlc->hplc nmr_ms NMR / MS Analysis hplc->nmr_ms nmr_ms->pure_product troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_solutions Potential Solutions start Purification Issue Identified poor_separation Poor Separation start->poor_separation no_elution No Elution start->no_elution oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield optimize_eluent Optimize Eluent (TLC, Gradient) poor_separation->optimize_eluent add_base Add Basic Modifier (e.g., Triethylamine) poor_separation->add_base change_stationary_phase Change Stationary Phase (Alumina, Amine-Silica) poor_separation->change_stationary_phase increase_polarity Increase Eluent Polarity no_elution->increase_polarity slow_cooling Slower Cooling oiling_out->slow_cooling add_solvent Add More Solvent oiling_out->add_solvent change_solvent Change Recrystallization Solvent low_yield->change_solvent minimize_solvent Minimize Solvent Volume low_yield->minimize_solvent

References

Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-1H-indazol-6-amine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 3-methyl-1H-indazol-6-amine. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Section 1: Synthesis and Purity of Starting Material

A high-quality starting material is fundamental for any successful derivatization. The most common route to this compound is through the reduction of 3-methyl-6-nitro-1H-indazole.[1]

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Start 2-Methyl-5-nitroaniline Diazotization Diazotization (NaNO₂, Acetic Acid) Start->Diazotization Step 1 Cyclization Intramolecular Cyclization Intermediate 3-Methyl-6-nitro-1H-indazole Cyclization->Intermediate Step 2 Reduction Nitro Group Reduction Intermediate->Reduction Step 3 FinalProduct This compound Reduction->FinalProduct

Caption: Synthesis workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most frequently employed method is the reduction of the nitro group in 3-methyl-6-nitro-1H-indazole.[1] This transformation can be achieved using various reducing agents, with catalytic hydrogenation and reduction by tin(II) chloride being highly effective.[1]

Q2: How can I assess the purity of my synthesized this compound? A2: Purity can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis. Thin-Layer Chromatography (TLC) provides a rapid qualitative check. Structural confirmation can be achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

Experimental Protocols & Data

Protocol 1: Reduction of 3-Methyl-6-nitro-1H-indazole with Tin(II) Chloride (SnCl₂) [1]

  • Dissolution: To a stirred solution of 3-methyl-6-nitro-1H-indazole (10 g, 0.06 mol) in 2-methoxyethyl ether (100 ml) at 0 °C, prepare a solution of tin(II) chloride (45 g, 0.24 mol) in concentrated HCl (86 ml).

  • Addition: Add the SnCl₂ solution dropwise to the indazole solution over 15 minutes, ensuring the reaction temperature is maintained below 100 °C.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring for an additional 20 minutes.

  • Precipitation & Isolation: Add diethyl ether to precipitate the product. Isolate the product, the HCl salt of this compound, by filtration and wash with diethyl ether. This method reportedly yields a yellow solid.[1]

Reduction Method Reagents Typical Yield Key Advantages Reference
Catalytic Hydrogenation H₂, Pd/C~94%Clean reaction profile, high yield.[1]
Stannous Chloride SnCl₂, HCl~92%Classical, effective, and rapid.[1]
Iron Powder Fe, Acetic AcidHighCost-effective, environmentally benign.[1]

Section 2: Derivatization at the 6-Amino Group (Acylation)

The primary amine at the 6-position is a common site for derivatization, typically through acylation to form an amide bond.

Troubleshooting Guide

Q3: My N-acylation reaction of the 6-amino group has a low yield. What are potential causes? A3: Several factors could contribute to low yield:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor progress using TLC. Consider extending the reaction time or moderately increasing the temperature.[3]

  • Reagent Quality: Ensure the acylating agent (e.g., acid chloride, anhydride) is pure and has not hydrolyzed. Use freshly opened or properly stored reagents.[4]

  • Base Stoichiometry: An appropriate base (e.g., triethylamine, pyridine) is often required to neutralize the acid byproduct. Ensure at least a stoichiometric amount is used.

  • Solvent Choice: The solvent must be anhydrous and inert to the reaction conditions. Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are common choices.

Q4: I am observing multiple spots on my TLC plate after an acylation reaction. What are the possible side products? A4: The formation of multiple products can be due to:

  • N1/N2 Acylation: The indazole ring nitrogens can also undergo acylation, leading to a mixture of isomers. Regioselectivity can be challenging.[5][6]

  • Di-acylation: It is possible for both the 6-amino group and one of the ring nitrogens to be acylated, especially if an excess of the acylating agent is used.

  • Starting Material: Unreacted this compound may still be present.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Amine in Anhydrous Solvent Base Add Base (e.g., TEA, Pyridine) Start->Base Acyl Add Acylating Agent (e.g., Acyl Chloride) Dropwise at 0°C Base->Acyl Stir Stir at RT (Monitor by TLC) Acyl->Stir Quench Quench Reaction (e.g., with Water) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify via Column Chromatography Extract->Purify

Caption: General experimental workflow for N-acylation.

Section 3: Derivatization at the Indazole Nitrogen (N-Alkylation)

Alkylation of the indazole ring typically results in a mixture of N1 and N2 substituted isomers. Achieving regioselectivity is a common challenge.[7]

Troubleshooting Guide

Q5: How can I control the regioselectivity of N-alkylation to favor the N1 or N2 isomer? A5: Regioselectivity is influenced by steric and electronic effects, as well as reaction conditions.[7]

  • Solvent: Less polar solvents may favor N1 alkylation.[8]

  • Base: The choice of base can significantly impact the isomer ratio. Sodium hydride (NaH) in THF is a commonly screened condition.[7]

  • Substituents: The electronic nature of substituents on the indazole ring affects the nucleophilicity of N1 and N2. For instance, electron-withdrawing groups at the C7 position have been shown to confer excellent N2 regioselectivity.[7]

Q6: My N-alkylation reaction is not working, and I am recovering my starting material. What should I do? A6: If the reaction is not proceeding:

  • Base Strength: The base may not be strong enough to deprotonate the indazole nitrogen. Consider a stronger base like NaH or potassium tert-butoxide.

  • Alkylating Agent: Ensure your alkylating agent (e.g., alkyl halide) is reactive. Alkyl iodides are generally more reactive than bromides or chlorides.

  • Temperature: Some alkylations may require heating. Increase the temperature cautiously while monitoring the reaction for decomposition.[3]

G start Goal: N-Alkylation of Indazole Ring q1 Is the 6-amino group protected? start->q1 protect Protect 6-NH₂ group (e.g., as Boc-carbamate) q1->protect No deprotonate Select Base and Solvent for Deprotonation q1->deprotonate Yes protect->deprotonate q2 Desired Regioselectivity? deprotonate->q2 n1_select For N1-Selectivity: - Try NaH in THF - Use less polar solvents q2->n1_select N1 n2_select For N2-Selectivity: - May require specific - directing groups (e.g., at C7) q2->n2_select N2 react Add Alkylating Agent and Monitor Reaction (TLC/HPLC) n1_select->react n2_select->react end Workup, Purify, and Deprotect react->end

Caption: Decision workflow for regioselective N-alkylation.

Section 4: Purification Strategies

Effective purification is critical to isolate the desired derivative from unreacted starting materials, reagents, and side products.

Troubleshooting Guide

Q7: I am having difficulty separating my product from impurities using column chromatography. What can I do? A7: Poor separation on a silica gel column can be addressed by:

  • Solvent System Optimization: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) to find an eluent that provides good separation (Rf of desired product ~0.2-0.4).[2]

  • Gradient Elution: Use a solvent gradient, starting with a less polar eluent and gradually increasing the polarity. This can help resolve compounds with similar polarities.[2]

  • Alternative Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as neutral alumina.[2]

Q8: My purified product is an oil and will not crystallize. How can I obtain a solid? A8: If your product "oils out":

  • Check Purity: The presence of impurities can inhibit crystallization. Consider re-purifying the material by column chromatography.[8]

  • Remove Residual Solvent: Ensure all solvent has been removed under a high vacuum, as residual solvent can prevent solidification.[8]

  • Recrystallization Solvent Screening: Attempt recrystallization from a variety of different solvent systems. The ideal solvent dissolves the compound when hot but not when cold.[2]

  • Trituration: Stirring the oil with a non-polar solvent in which it is insoluble (like hexane or diethyl ether) can sometimes induce precipitation of a solid.

References

Technical Support Center: Scaling Up Production of 3-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-methyl-1H-indazol-6-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for transitioning from laboratory-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially viable route involves a two-step process:

  • Cyclization: Formation of the indazole ring to produce 3-methyl-6-nitro-1H-indazole from a suitable precursor like 2-ethyl-5-nitroaniline.

  • Reduction: Reduction of the nitro group of 3-methyl-6-nitro-1H-indazole to the corresponding amine.

Q2: What are the primary challenges when scaling up the reduction of 3-methyl-6-nitro-1H-indazole?

Scaling up the nitro reduction step presents several key challenges:

  • Exothermicity: The reduction of a nitro group is a highly exothermic reaction. Managing the heat generated is critical to prevent runaway reactions, which can lead to side product formation and significant safety hazards.

  • Process Safety: The indazole ring contains a nitrogen-nitrogen bond, which can be thermally sensitive. Combined with the energetic nitro group, careful thermal hazard assessment is necessary before scaling up.

  • Reagent Selection and Stoichiometry: The choice of reducing agent (e.g., catalytic hydrogenation, metal/acid reduction) has significant implications for safety, cost, waste disposal, and impurity profiles at a larger scale.

  • Product Isolation and Purification: Achieving consistent purity and crystal morphology can be challenging during large-scale crystallization. Impurities that are minor at the lab scale can become significant issues in a pilot plant setting.

  • Catalyst Handling (for catalytic hydrogenation): On a large scale, handling pyrophoric catalysts like Palladium on carbon (Pd/C) requires specialized equipment and procedures to ensure safety. Catalyst filtration and recovery can also be challenging.

Q3: What are the common impurities encountered in the synthesis of this compound?

Common impurities can include:

  • Unreacted 3-methyl-6-nitro-1H-indazole.

  • Intermediates from the reduction process, such as the corresponding nitroso or hydroxylamine derivatives.

  • Byproducts from side reactions, which can be exacerbated by poor temperature control during the exothermic reduction.

  • Residual metals from the reducing agents (e.g., tin or iron).

  • In the case of catalytic hydrogenation, potential dehalogenation byproducts if halogenated precursors are used in earlier steps.

Q4: How can I control the exothermic nature of the nitro reduction at scale?

Effective heat management is crucial. Strategies include:

  • Controlled Addition: Slow, controlled addition of the reducing agent or the nitro compound to the reaction mixture.

  • Efficient Cooling: Utilizing a reactor with a high surface area-to-volume ratio and an efficient cooling jacket.

  • Dilution: Performing the reaction in a larger volume of solvent to help dissipate heat.

  • Flow Chemistry: In some cases, transitioning to a continuous flow reactor can provide superior heat and mass transfer, offering better control over the exotherm.

Troubleshooting Guides

Problem 1: Low Yield in the Reduction of 3-methyl-6-nitro-1H-indazole
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.- Increase reaction time or temperature cautiously, while monitoring for byproduct formation.- Ensure the reducing agent is active and used in the correct stoichiometric amount. For catalytic hydrogenation, ensure the catalyst has not been poisoned.
Product Degradation - Overheating due to poor control of the exotherm can lead to degradation. Improve cooling and control the addition rate of reagents.- The product amine may be sensitive to air or light. Consider working under an inert atmosphere and protecting the reaction from light.
Losses During Workup - Optimize the extraction and isolation procedures. Ensure the pH is appropriate for the extraction of the amine.- The product may have some solubility in the aqueous phase. Perform multiple extractions to maximize recovery.
Problem 2: Product Purity Issues (e.g., discoloration, presence of impurities by HPLC)
Potential Cause Troubleshooting Step
Incomplete Reduction - Drive the reaction to completion as described above.- Consider a different, more potent reducing agent if incomplete reaction is a persistent issue.
Side Reactions - Strictly control the reaction temperature to minimize the formation of thermally-induced byproducts.- Ensure high-purity starting materials and solvents.
Residual Metal Contamination - If using SnCl₂ or Fe, ensure the workup procedure effectively removes metal salts. This may involve pH adjustments and filtration.- For catalytic hydrogenation, ensure efficient filtration to remove all of the catalyst.
Inefficient Crystallization - Screen different crystallization solvents and conditions (temperature, cooling rate) to optimize purity and crystal form.- Consider a re-crystallization step if initial purity is low.

Data Presentation: Comparison of Common Reduction Methods (Lab Scale)

Parameter Catalytic Hydrogenation (H₂/Pd/C) Stannous Chloride (SnCl₂) Reduction Iron (Fe) / Acid Reduction
Typical Yield High (>90%)High (~92% for the HCl salt)[1]Moderate to High
Purity Profile Generally very clean, with minimal byproducts.Can have residual tin salts that need to be removed.Can have residual iron salts.
Safety Considerations Requires handling of flammable hydrogen gas and potentially pyrophoric Pd/C catalyst.The reaction can be highly exothermic and requires careful temperature control.[1]Exothermic reaction.
Workup/Purification Simple filtration to remove the catalyst.Requires careful pH adjustment and filtration to remove tin salts.Filtration of iron salts and pH adjustment.
Cost Catalyst can be expensive, but can often be recycled.Reagents are relatively inexpensive.Very low-cost reagents.
Environmental Impact Greenest option if the catalyst is recycled.Generates tin-containing waste.Generates iron-containing waste.

Experimental Protocols

Protocol 1: Lab-Scale Reduction of 3-methyl-6-nitro-1H-indazole using Stannous Chloride

This protocol is based on established procedures for the reduction of nitroindazoles.[1]

Materials:

  • 3-methyl-6-nitro-1H-indazole (10 g, 0.056 mol)

  • 2-methoxyethyl ether (100 ml)

  • Tin(II) chloride dihydrate (45 g, 0.24 mol)

  • Concentrated Hydrochloric Acid (86 ml)

  • Diethyl ether

Procedure:

  • To a stirred solution of 3-methyl-6-nitroindazole in 2-methoxyethyl ether at 0 °C, add a solution of tin(II) chloride in concentrated HCl dropwise over 15 minutes.

  • It is crucial to maintain the internal reaction temperature below 100 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the solution to stir for an additional 20 minutes.

  • Add diethyl ether to the reaction mixture to precipitate the product.

  • Isolate the resulting precipitate by filtration and wash with diethyl ether.

  • The product is obtained as the HCl salt of this compound as a yellow solid.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: 3-methyl-6-nitro-1H-indazole reduction Reduction of Nitro Group start->reduction workup Reaction Workup (e.g., Quenching, Extraction) reduction->workup purification Purification (e.g., Crystallization) workup->purification end Final Product: This compound purification->end

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_reaction Optimize Reaction: - Increase time/temp - Check reagent activity incomplete->optimize_reaction check_workup Review Workup Procedure complete->check_workup workup_issue Workup Issue Identified check_workup->workup_issue Yes no_workup_issue No Workup Issue check_workup->no_workup_issue No optimize_workup Optimize Workup: - Adjust pH - Additional extractions workup_issue->optimize_workup check_purification Review Purification no_workup_issue->check_purification purification_issue Purification Issue Identified check_purification->purification_issue Yes optimize_purification Optimize Purification: - Screen solvents - Recrystallize purification_issue->optimize_purification

Caption: A troubleshooting decision tree for low yield or purity issues.

References

stability issues of 3-methyl-1H-indazol-6-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-methyl-1H-indazol-6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For optimal stability, it is recommended to store this compound as a solid in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is advisable. The compound should be protected from light and moisture to prevent degradation.

Q2: What solvents are recommended for dissolving this compound?

Q3: Is this compound stable in aqueous solutions?

Caution is advised when using aqueous solutions. Some sources indicate that this compound can react with water and alcohols.[1][2] The stability in aqueous media is likely to be pH-dependent. It is recommended to prepare aqueous solutions fresh and use them promptly. For longer-term experiments, the stability of the compound in the specific aqueous buffer system should be validated.

Q4: How does pH affect the stability of this compound in solution?

The indazole ring system's stability can be influenced by pH. Acidic conditions may lead to degradation. One source suggests that the compound reacts with acids like hydrogen chloride.[1][2] It is advisable to avoid strongly acidic conditions. If your experiment requires a buffered solution, it is recommended to perform a preliminary stability assessment at the desired pH.

Q5: Is this compound sensitive to light?

Many heterocyclic compounds exhibit sensitivity to light, leading to photodegradation. While specific photostability studies for this compound are not widely published, it is a standard precautionary measure to protect solutions from light by using amber vials or covering containers with aluminum foil, especially for prolonged experiments.

Q6: Are there any known biological activities or signaling pathways associated with this compound?

Indazole derivatives are a significant class of heterocyclic compounds with a broad range of pharmacological activities, including antibacterial and anticancer properties.[3][4][5] Specifically, derivatives of 3-methyl-1H-indazole have shown potential as antibacterial agents.[3] Furthermore, some 3-amido-1H-indazole derivatives have been investigated as irreversible inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), indicating a potential role in oncology.[6] However, the direct interaction of this compound with specific signaling pathways is not extensively documented.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in solution.

Issue 1: Compound Precipitates Out of Solution
Potential Cause Troubleshooting Steps
Poor Solubility - Verify the solvent choice. Consider less polar or more polar solvents depending on your current system.- Try gentle warming or sonication to aid dissolution. Be cautious with heating as it may accelerate degradation.- Prepare a more dilute stock solution.
Change in Temperature - If solutions are stored at low temperatures, allow them to fully equilibrate to ambient temperature before use.- Check for precipitation after temperature cycling.
pH Shift - Ensure the pH of your solution has not changed, especially when adding other components.- Use a buffered system if appropriate for your experiment.
Issue 2: Inconsistent Experimental Results
Potential Cause Troubleshooting Steps
Compound Degradation - Prepare solutions fresh before each experiment.- Protect solutions from light and store them at an appropriate temperature (2-8°C for short-term).- Avoid extreme pH conditions, particularly strong acids.- Perform a purity check of your stock solution using a suitable analytical method like HPLC.
Reaction with Solvent or Buffer Components - Be aware that this compound may react with water and alcohols.[1][2] Consider aprotic solvents like DMSO or DMF for stock solutions.- Evaluate the compatibility of your buffer components with the indazole scaffold.
Issue 3: Observation of Unexpected Peaks in Analytical Assays (e.g., HPLC, LC-MS)
Potential Cause Troubleshooting Steps
Degradation Products - This can indicate instability under your storage or experimental conditions.- Review the handling procedures (light exposure, temperature, pH).- Consider performing a forced degradation study to identify potential degradation products.
Impurities in the Starting Material - Check the certificate of analysis for the purity of the compound.- If necessary, purify the compound before use.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Solution

This protocol outlines a general method for determining the stability of this compound under various conditions. A stability-indicating analytical method, such as HPLC, is required.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile, or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration. Incubate at a controlled temperature for a defined period.

  • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) to a final concentration. Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Dilute the stock solution with the desired experimental solvent. Incubate at an elevated temperature (e.g., 60°C), protected from light, for a defined period.

  • Photostability: Prepare two sets of solutions in the desired solvent in clear and light-protected (amber or foil-wrapped) vials. Expose the clear vials to a controlled light source (e.g., a photostability chamber) while keeping the protected vials under the same conditions but in the dark.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Compare the peak area of the parent compound in the stressed samples to that of a control sample (time zero or a sample stored under ideal conditions).

  • Calculate the percentage of degradation.

Visualizations

Logical Workflow for Troubleshooting Inconsistent Results

G start Inconsistent Experimental Results check_solution Is the solution prepared fresh? start->check_solution prepare_fresh Prepare fresh solution before each experiment check_solution->prepare_fresh No check_storage How is the solution stored? check_solution->check_storage Yes prepare_fresh->check_storage storage_conditions Store at 2-8°C, protected from light check_storage->storage_conditions check_purity Check purity of stock solution (e.g., HPLC) storage_conditions->check_purity purity_ok Purity acceptable? check_purity->purity_ok purify Purify compound or obtain a new batch purity_ok->purify No check_conditions Review experimental conditions (pH, solvent) purity_ok->check_conditions Yes purify->start modify_conditions Modify conditions (e.g., use aprotic solvent, buffer pH) check_conditions->modify_conditions end Consistent results modify_conditions->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Signaling Pathway Context for Indazole Derivatives

G cluster_0 Cellular Processes Cancer Cell Proliferation Cancer Cell Proliferation Bacterial Growth Bacterial Growth Indazole Derivatives Indazole Derivatives FGFR4 Inhibition FGFR4 Inhibition Indazole Derivatives->FGFR4 Inhibition e.g., 3-amido derivatives Antibacterial Action Antibacterial Action Indazole Derivatives->Antibacterial Action e.g., 3-methyl derivatives FGFR4 Inhibition->Cancer Cell Proliferation Antibacterial Action->Bacterial Growth

Caption: Potential biological activities of indazole derivatives.

References

Technical Support Center: Purification of 3-Methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of impurities from crude 3-methyl-1H-indazol-6-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Impurities in crude this compound typically originate from the preceding synthetic steps, primarily the nitration of 3-methyl-1H-indazole and the subsequent reduction of the nitro group. Potential impurities include:

  • Unreacted Starting Material: Residual 3-methyl-6-nitro-1H-indazole.

  • Isomeric Impurities: Formation of undesired isomers such as 4-nitro or 7-nitro-3-methyl-1H-indazole during the nitration step, which can be carried over to the final product.[1]

  • Dinitrated Byproducts: Over-nitration can lead to dinitrated indazole species.[1]

  • Inorganic Salts: If a metal-based reducing agent like tin(II) chloride was used for the nitro reduction, residual tin salts may be present.[2]

  • Residual Solvents: Solvents used in the reaction and workup procedures.

Q2: What are the recommended purification methods for this compound?

A2: The most effective and commonly employed purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your compound can be determined using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity and detecting trace impurities.[3]

  • Thin-Layer Chromatography (TLC): Provides a rapid qualitative assessment of purity and is useful for monitoring the progress of purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can identify organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Compound "oils out" instead of crystallizing. The solution is too supersaturated, or the cooling rate is too fast. Certain impurities can also promote oiling.Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent to reduce supersaturation. Allow the solution to cool slowly. Scratch the inside of the flask with a glass rod to induce nucleation. If available, add a seed crystal of the pure compound.[4]
No crystals form upon cooling. The solution is not sufficiently saturated, or the chosen solvent is too good a solvent at all temperatures.If the solution is clear, try scratching the flask or adding a seed crystal. If that fails, reduce the volume of the solvent by evaporation and allow it to cool again. If crystals still do not form, the solvent may be inappropriate.[5]
Low recovery of the purified product. Too much solvent was used for recrystallization. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent required for complete dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.[6]
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of the compound from impurities. The eluent system does not have the optimal polarity.Perform a thorough TLC analysis with various solvent systems to identify an eluent that provides good separation (aim for an Rf of 0.2-0.4 for the target compound). Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[6]
Streaking or tailing of the compound on the column. The compound is interacting too strongly with the acidic silica gel due to its basic amine functionality.Add a small amount (0.5-2%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent to neutralize the acidic sites on the silica gel.[7]
The compound is not eluting from the column. The eluent is too non-polar.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If necessary, add a small amount of a more polar solvent like methanol.[6]
The compound elutes too quickly (with the solvent front). The eluent is too polar.Start with a less polar solvent system. Perform TLC to find an appropriate starting polarity.[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on methodologies for similar aminoindazoles and may require optimization.

  • Solvent Selection: Screen for a suitable solvent or solvent system. A mixture of methanol and water is a good starting point, as it has been shown to be effective for similar compounds. The ideal solvent should dissolve the crude product when hot but have low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Add hot water dropwise to the hot methanol solution until the solution becomes slightly cloudy (turbid). Re-heat the solution until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Eluent Selection: Using TLC, determine an appropriate solvent system. A good starting point is a mixture of dichloromethane and methanol or ethyl acetate and hexane. Add 1% triethylamine to the eluent to prevent peak tailing. Aim for an Rf value of approximately 0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a well-packed bed with no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, gradually increasing the polarity, may be necessary for optimal separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes representative data for the purification of a related aminoindazole, demonstrating the expected improvement in purity. Actual results for this compound may vary and should be determined experimentally.

Purification MethodStarting Material Purity (HPLC Area %)Final Product Purity (HPLC Area %)Yield (%)
Recrystallization (Methanol/Water) ~85%>98%75-85%
Column Chromatography (DCM/MeOH + 1% TEA) ~85%>99%60-75%

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in hot solvent crude->dissolve Recrystallization column_prep Prepare Silica Gel Column crude->column_prep hot_filtration Hot Filtration (optional) dissolve->hot_filtration crystallize Induce Crystallization (Cooling / Antisolvent) dissolve->crystallize hot_filtration->crystallize filter_dry Filter and Dry crystallize->filter_dry pure_xtals Pure Crystals filter_dry->pure_xtals load_sample Load Sample column_prep->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect & Monitor Fractions elute->collect_fractions combine_evaporate Combine Pure Fractions & Evaporate collect_fractions->combine_evaporate pure_product Pure Product combine_evaporate->pure_product

Caption: Purification workflow for this compound.

References

Optimizing Recrystallization of 3-Methyl-1H-indazol-6-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the recrystallization of 3-methyl-1H-indazol-6-amine. The following information is curated to address common challenges and provide systematic approaches to solvent system selection and experimental execution.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

An ideal solvent for recrystallizing this compound should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility differential is crucial for achieving a high recovery of purified crystals upon cooling. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals. The impurities present should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Q2: Which solvent systems are commonly used for recrystallizing aromatic amines and heterocyclic compounds like this compound?

While specific data for this compound is limited, general solvent systems for this class of compounds can be a good starting point. These often include alcohols (ethanol, methanol), esters (ethyl acetate), ketones (acetone), and non-polar solvents (hexanes, toluene), often used as co-solvent systems. A common approach is to use a solvent pair, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent" or "bad" solvent).[1][2]

Q3: How can I determine the best solvent or solvent system for my specific batch of this compound?

A systematic solvent screening is recommended. This can be done on a small scale by testing the solubility of a few milligrams of your compound in a small volume of various solvents at room temperature and then upon heating. A good single solvent will dissolve the compound when hot but not when cold. For a solvent pair, dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature, and then add the "anti-solvent" dropwise until turbidity (cloudiness) appears, then reheat to clarify and allow to cool slowly.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Issue 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is common for compounds with low melting points or when the solution is too concentrated or cooled too quickly.[3][4]

  • Solution 1: Reduce Supersaturation. The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.[3]

  • Solution 2: Slow Down Cooling. Rapid cooling favors oil formation.[3] Allow the solution to cool to room temperature gradually before transferring it to an ice bath. Insulating the flask can help slow the cooling process.

  • Solution 3: Use a Seed Crystal. If you have a small amount of solid material, adding a seed crystal to the cooled, saturated solution can induce crystallization.[3] You can also create seed crystals by dipping a glass rod into the solution, allowing the solvent to evaporate, and then reintroducing the rod.[5]

  • Solution 4: Modify the Solvent System. Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can sometimes promote crystallization over oiling.[3]

Issue 2: No crystals form upon cooling.

This issue typically arises from using too much solvent or the formation of a stable supersaturated solution.[4]

  • Solution 1: Reduce Solvent Volume. If too much solvent was used, the solution will not be saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4][5]

  • Solution 2: Induce Crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Seeding: Introduce a seed crystal of the compound.[5]

  • Solution 3: Add an Anti-Solvent. If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes turbid, then add a few drops of the original solvent to redissolve the precipitate and allow it to cool.

Issue 3: The resulting crystals are colored or appear impure.

  • Solution 1: Use Charcoal. If the color is due to soluble, high molecular weight impurities, you can add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can also adsorb your product, leading to lower yields.[5]

  • Solution 2: Hot Filtration. If the impurities are insoluble at high temperatures, perform a hot filtration to remove them before allowing the solution to cool and crystallize.[2]

  • Solution 3: Re-recrystallization. A second recrystallization of the obtained crystals may be necessary to achieve the desired purity.

Issue 4: Low recovery of the purified compound.

Low yield can be a result of several factors.[1][5]

  • Cause 1: Using too much solvent. The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.[1]

  • Cause 2: Premature crystallization during hot filtration. The compound may crystallize on the filter paper or in the funnel stem if the apparatus and solution cool down too much during filtration.[4] To mitigate this, use a pre-heated funnel and a fluted filter paper for rapid filtration.

  • Cause 3: Inadequate cooling. Ensure the solution is cooled sufficiently to maximize crystal formation.[1]

Data Presentation

Table 1: Common Solvents for Recrystallization of Aromatic Amines

Solvent ClassExamplesGeneral Applicability
AlcoholsEthanol, Methanol, IsopropanolOften good solvents when hot and poor when cold. Miscible with water, which can be used as an anti-solvent.
EstersEthyl acetateA moderately polar solvent, often used in combination with hexanes.
KetonesAcetoneA polar aprotic solvent, can be a good solvent for many organic compounds.
EthersDiethyl ether, Tetrahydrofuran (THF)Generally have low boiling points and can be good solvents. Often used with a non-polar anti-solvent.[6]
Aromatic HydrocarbonsToluene, XyleneGood for dissolving non-polar to moderately polar compounds, especially at high temperatures.
Aliphatic HydrocarbonsHexanes, Heptane, CyclohexaneNon-polar solvents, often used as anti-solvents.
Halogenated SolventsDichloromethaneUse with caution due to volatility and potential reactivity.
WaterSuitable for polar compounds, can be used as an anti-solvent for less polar compounds dissolved in a water-miscible organic solvent.[6]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven, to remove any residual solvent.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end End: Purified Product dry->end

Caption: A general workflow for the recrystallization process.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield solution_oiling1 Add more solvent & cool slowly oiling_out->solution_oiling1 solution_oiling2 Use seed crystal oiling_out->solution_oiling2 solution_nocrystals1 Evaporate excess solvent no_crystals->solution_nocrystals1 solution_nocrystals2 Scratch flask or add seed crystal no_crystals->solution_nocrystals2 solution_lowyield1 Use less solvent low_yield->solution_lowyield1 solution_lowyield2 Pre-heat filtration apparatus low_yield->solution_lowyield2

References

preventing degradation of 3-methyl-1H-indazol-6-amine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-methyl-1H-indazol-6-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound is turning dark, and I'm observing multiple spots on my TLC. What could be the cause?

A1: The discoloration and formation of multiple products often suggest degradation of the starting material. Aromatic amines like this compound are susceptible to oxidation, which can be accelerated by exposure to air, light, or certain reagents.[1] The indazole ring itself can also undergo undesired side reactions under harsh conditions.

Q2: I am attempting a reaction that is sensitive to nucleophiles, but the amino group of this compound is interfering. How can I prevent this?

A2: The amino group is nucleophilic and can react with electrophiles.[2] To prevent unwanted side reactions, you should consider protecting the amino group. Common protecting groups for amines include tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and Fluorenylmethyloxycarbonyl (Fmoc).[3][4][5] The choice of protecting group will depend on the specific reaction conditions you plan to use for the subsequent steps, as they are removed under different conditions (e.g., acid for Boc, hydrogenation for Cbz, and base for Fmoc).[3]

Q3: Can the indazole ring of this compound degrade during a reaction?

A3: Yes, while generally stable, the indazole ring can be sensitive to certain conditions. In the presence of strong bases, N-protected indazoles can be prone to ring-opening.[6] Although using the unprotected indazole can avert this specific isomerization, other strong reagents or high temperatures might affect the integrity of the heterocyclic system.[6]

Q4: What are the ideal storage conditions to ensure the stability of this compound?

A4: To maintain its integrity, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Guide

This guide provides potential causes and solutions for common issues encountered during reactions with this compound.

Issue Potential Cause Recommended Solution
Reaction mixture turns dark brown or black. Oxidation of the aromatic amine.- Degas solvents before use.- Run the reaction under an inert atmosphere (N₂ or Ar).- Avoid exposure to strong light.
Low yield of the desired product. Degradation of the starting material or product.- Optimize reaction temperature; avoid excessive heat.- Use a milder base or acid if possible.- Consider protecting the amine group.
Formation of multiple unidentified byproducts. Side reactions involving the amine or indazole ring.- Protect the amine group to prevent its reactivity.- Carefully control stoichiometry and addition of reagents.- Analyze byproducts to understand degradation pathways.
Inconsistent reaction outcomes. Purity and stability of the starting material.- Verify the purity of this compound before use.- Store the compound under recommended conditions.
Difficulty in purifying the final product. Presence of closely related impurities from degradation.- Optimize the reaction to minimize byproduct formation.- Employ appropriate chromatographic techniques for purification.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of this compound

This protocol describes a general method for protecting the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Logical Workflow for Troubleshooting Degradation

G A Problem Observed (e.g., Low Yield, Dark Color) B Investigate Potential Causes A->B C Oxidation of Amine B->C D Side Reaction of Amine B->D E Indazole Ring Instability B->E G Inert Atmosphere (N2 or Ar) C->G Solution H Protecting Group Strategy (e.g., Boc, Cbz) D->H Solution I Milder Reaction Conditions (Temp, Reagents) E->I Solution F Implement Solutions J Monitor Reaction Progress (TLC, LC-MS) F->J G->F H->F I->F K Reaction Optimized J->K

Caption: A logical workflow for diagnosing and resolving degradation issues.

Potential Degradation Pathways

G cluster_main This compound cluster_products Potential Degradation Products A This compound B Oxidized Products (e.g., Nitroso, Nitro, Polymeric materials) A->B Oxidizing Agents (Air, Light) C Side-Reaction Products (e.g., N-Alkylated, N-Acylated) A->C Electrophiles D Ring-Opened Products A->D Harsh Conditions (Strong Base)

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 3-methyl-1H-indazol-6-amine, a key building block in medicinal chemistry, is critical for the efficient development of novel therapeutics. This guide provides a comparative analysis of two primary synthetic routes to this valuable compound, offering a detailed examination of their methodologies, performance metrics, and experimental protocols.

Executive Summary

Two principal synthetic pathways to this compound are presented, primarily differing in the construction of the intermediate, 3-methyl-6-nitro-1H-indazole.

  • Route 1: Diazotization and Cyclization of 2-methyl-5-nitroaniline. This is a well-established, two-step approach. The initial step involves the formation of 3-methyl-6-nitro-1H-indazole from 2-methyl-5-nitroaniline, followed by the reduction of the nitro group. This route offers variability in the choice of nitrosating and reducing agents, which significantly impacts the overall yield.

  • Route 2: Direct Nitration of 3-methylindazole. This pathway also culminates in the reduction of 3-methyl-6-nitro-1H-indazole. The key difference lies in the synthesis of the nitro-intermediate via direct nitration of 3-methylindazole. While conceptually straightforward, this method requires careful control of reaction conditions to ensure regioselectivity.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the two synthetic routes, providing a clear comparison of their efficiency at each step.

ParameterRoute 1: From 2-methyl-5-nitroaniline Route 2: From 3-methylindazole
Intermediate Synthesis 3-methyl-6-nitro-1H-indazole 3-methyl-6-nitro-1H-indazole
Starting Material2-methyl-5-nitroaniline3-methylindazole
Key ReagentsAcetic acid, Sodium nitrite or tert-butyl nitriteConcentrated Sulfuric Acid, Concentrated Nitric Acid
Reaction Time3 days (with NaNO₂) or 30 min (with t-BuONO)15-30 minutes after addition of nitrating mixture
Temperature0-25°CBelow 10°C
Reported Yield40.5% (with NaNO₂)[1][2][3], 98% (with t-BuONO)[1][3]Not explicitly reported for this specific substrate, but generally moderate to good for nitration reactions.[3]
Final Product Synthesis This compound This compound
Starting Material3-methyl-6-nitro-1H-indazole3-methyl-6-nitro-1H-indazole
Key ReagentsTin(II) chloride, HCl or H₂, Pd/CTin(II) chloride, HCl or H₂, Pd/C
Reaction Time20 minutes for addition, then stirring20 minutes for addition, then stirring
TemperatureBelow 100°C (with SnCl₂) or room temperature (with H₂/Pd/C)Below 100°C (with SnCl₂) or room temperature (with H₂/Pd/C)
Reported Yield92% (with SnCl₂)[1][4], 94% (with H₂/Pd/C)[4]92% (with SnCl₂)[1][4], 94% (with H₂/Pd/C)[4]

Experimental Protocols

Route 1: Synthesis of this compound from 2-methyl-5-nitroaniline

Step 1: Synthesis of 3-methyl-6-nitro-1H-indazole

  • Method A: Using Sodium Nitrite

    • Dissolve 2-methyl-5-nitroaniline (1.0 g, 6.57 mmol) in glacial acetic acid (40 mL) in a round-bottom flask.[5]

    • Cool the solution to 15-20°C using an ice-water bath.[5]

    • In a separate beaker, dissolve sodium nitrite (0.453 g, 6.57 mmol) in water (1 mL).[5]

    • Add the sodium nitrite solution to the aniline solution all at once, ensuring the temperature does not exceed 25°C.[5]

    • Stir the mixture for 15 minutes and then let it stand at room temperature for 3 days.[5]

    • Concentrate the solution under reduced pressure.[5]

    • Dilute the residue with a small volume of water and stir to precipitate the crude product.[5]

    • Collect the solid by filtration, wash with cold water, and purify by flash chromatography (hexane/ethyl acetate 4:1) to yield 3-methyl-6-nitro-1H-indazole.[5]

  • Method B: Using tert-Butyl Nitrite

    • To a solution of 2-methyl-5-nitroaniline (10 g, 0.06 mol) in glacial acetic acid (300 ml) at room temperature, add a solution of tert-butyl nitrite (8.98 ml, 0.06 mol) in acetic acid (40 ml) dropwise over 15 minutes.[1]

    • Stir the solution for an additional 30 minutes after the addition is complete.[1]

    • Remove the acetic acid in vacuo to obtain an orange solid.

    • Dissolve the solid in ethyl acetate (approx. 120 ml) and wash with saturated aqueous NaHCO₃ (3 x 100 ml).

    • Dry the organic layer over MgSO₄ and remove the solvent in vacuo to afford 3-methyl-6-nitroindazole as a yellow solid.[1]

Step 2: Synthesis of this compound (Reduction of 3-methyl-6-nitro-1H-indazole)

  • Method A: Using Tin(II) Chloride

    • To a stirred solution of 3-methyl-6-nitroindazole (10 g, 0.06 mol) in 2-methoxyethyl ether (100 ml) at 0°C, add a solution of tin(II) chloride (45 g, 0.24 mol) in concentrated HCl (86 ml) dropwise over 15 minutes, keeping the reaction temperature below 100°C.[1][4]

    • After the addition is complete, remove the ice bath and stir for an additional 20 minutes.[4]

    • Add diethyl ether (approximately 70 ml) to precipitate the product.[1]

    • Isolate the resulting precipitate by filtration and wash with diethyl ether to afford the HCl salt of this compound as a yellow solid.[1]

  • Method B: Using Catalytic Hydrogenation

    • A general procedure involves mixing 3-methyl-6-nitro-1H-indazole with 10% Pd/C catalyst in methanol.[4]

    • Stir the reaction overnight under a hydrogen atmosphere (1 atm).[4]

    • After the reaction is complete, remove the catalyst by filtration.

    • Concentrate the filtrate to afford this compound. A yield of 94% has been reported for the reduction of the related 6-nitro-1H-indazole.[4]

Route 2: Synthesis of this compound from 3-methylindazole

Step 1: Synthesis of 3-methyl-6-nitro-1H-indazole

  • Dissolve 3-methylindazole in concentrated sulfuric acid in a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, cooled in an ice-water bath.[6]

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.[6]

  • Add the cold nitrating mixture dropwise to the stirred 3-methylindazole solution, maintaining the reaction temperature below 10°C.[6]

  • After the addition is complete, stir the mixture for an additional 15-30 minutes at low temperature.[6]

  • Pour the reaction mixture onto ice to precipitate the crude product.[6]

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water, followed by a dilute sodium bicarbonate solution, and then again with cold water.[6]

  • Purify the crude product by recrystallization from an ethanol/water mixture.[6]

Step 2: Synthesis of this compound

Follow the same reduction procedures (Method A or B) as described in Route 1, Step 2.

Visualization of Synthetic Pathways

Synthesis_Comparison cluster_route1 Route 1 cluster_route2 Route 2 A1 2-methyl-5-nitroaniline B1 3-methyl-6-nitro-1H-indazole A1->B1 Diazotization & Cyclization (NaNO₂ or t-BuONO) C1 This compound B1->C1 Reduction (SnCl₂ or H₂/Pd-C) A2 3-methylindazole B2 3-methyl-6-nitro-1H-indazole A2->B2 Direct Nitration (HNO₃/H₂SO₄) C2 This compound B2->C2 Reduction (SnCl₂ or H₂/Pd-C)

Caption: Comparative workflow of the two main synthesis routes to this compound.

Conclusion

Both routes offer viable pathways to this compound.

  • Route 1 is well-documented with specific yield data, offering a high-yielding option, particularly when using tert-butyl nitrite for the cyclization step (98% yield) and catalytic hydrogenation for the reduction (94% yield). This makes it a strong candidate for efficient and scalable synthesis.

  • Route 2 provides a more direct approach to the key nitro-intermediate. However, the lack of explicit yield data for the nitration of 3-methylindazole to the desired 6-nitro isomer is a drawback. Potential regioselectivity issues during nitration could also complicate purification and lower the overall yield.

For researchers prioritizing high yield and well-established protocols, Route 1 appears to be the more advantageous choice. Further optimization of the direct nitration in Route 2 could, however, make it a competitive alternative. The final choice of synthesis route will depend on factors such as starting material availability, cost, and the desired scale of production.

References

A Comparative Guide to the Reactivity of 3-methyl-1H-indazol-6-amine and 5-amino-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two isomeric aminoindazoles: 3-methyl-1H-indazol-6-amine and 5-amino-3-methyl-1H-indazole. While direct comparative studies on the reactivity of these specific isomers are not extensively documented, this document offers a detailed comparison based on established principles of organic chemistry, electronic effects, and available experimental data for analogous compounds.

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, valued for their wide range of biological activities. The strategic functionalization of the indazole core is pivotal in the development of novel therapeutic agents. Understanding the nuanced differences in reactivity between positional isomers, such as this compound and 5-amino-3-methyl-1H-indazole, is crucial for optimizing synthetic routes and designing new molecular entities.

The primary difference in reactivity between these two molecules stems from the position of the electron-donating amino group on the benzene portion of the indazole ring. This positional change significantly influences the electron density distribution within the molecule, thereby affecting the nucleophilicity of the exocyclic amino group and the endocyclic nitrogen atoms (N1 and N2).

Comparison of Predicted Reactivity based on Electronic Effects

The amino group is a strong activating group that donates electron density to the aromatic ring through resonance. The position of this group dictates which atoms are most affected, influencing the molecule's reactivity in various chemical transformations.

  • This compound: The amino group at the C6 position can donate electron density to the C5 and C7 positions of the benzene ring through resonance. This has a moderate activating effect on the indazole ring system as a whole.

  • 5-amino-3-methyl-1H-indazole: With the amino group at the C5 position, there is a more direct resonance conjugation with the pyrazole part of the indazole ring. This is expected to increase the electron density on the N1 and potentially the N2 atoms more significantly compared to the 6-amino isomer. Consequently, 5-amino-3-methyl-1H-indazole is predicted to be more nucleophilic and potentially more reactive in reactions involving the indazole nitrogens. A study on 5-aminoindazole has shown it to have a strong electron-donating effect.[1]

The following diagram illustrates the predicted differences in reactivity.

G cluster_0 Reactivity Comparison Logic cluster_1 This compound cluster_2 5-amino-3-methyl-1H-indazole Start Positional Isomers: This compound 5-amino-3-methyl-1H-indazole ElectronicEffects Electronic Effects of Amino Group Position Start->ElectronicEffects ReactivityPrediction Predicted Reactivity Differences ElectronicEffects->ReactivityPrediction Reactivity6NH2 Moderate activation of indazole ring. Lower predicted nucleophilicity of N1/N2. ElectronicEffects->Reactivity6NH2 Reactivity5NH2 Stronger activation of indazole ring. Higher predicted nucleophilicity of N1/N2. ElectronicEffects->Reactivity5NH2 ExperimentalValidation Experimental Validation (Analogous Compounds) ReactivityPrediction->ExperimentalValidation

Predicted reactivity based on the position of the amino group.

Quantitative Data on Reactivity

Direct quantitative comparative data for the target molecules is scarce. The following tables summarize expected outcomes and available data for analogous reactions.

Table 1: N-Acylation

N-acylation can occur at the exocyclic amino group or the endocyclic N1/N2 positions. The exocyclic amino group is generally more nucleophilic and will likely be acylated preferentially under neutral or slightly basic conditions.

FeatureThis compound5-amino-3-methyl-1H-indazoleReference
Predicted Reactivity Moderately reactive.More reactive due to higher electron density.Theoretical
Typical Reagents Acyl chlorides, AnhydridesAcyl chlorides, Anhydrides[2][3]
Typical Solvents DCM, THF, PyridineDCM, THF, Pyridine[4]
Yield (Analogous) Good to excellentGood to excellent[5]
Table 2: N-Alkylation

N-alkylation of indazoles is complex due to the presence of two nucleophilic nitrogen atoms (N1 and N2), often leading to a mixture of regioisomers. The regioselectivity is highly dependent on the reaction conditions.

FeatureThis compound5-amino-3-methyl-1H-indazoleReference
Predicted Reactivity Moderately reactive.More reactive, potentially leading to lower selectivity.Theoretical
Typical Reagents Alkyl halides, TosylatesAlkyl halides, Tosylates[6]
Bases NaH, K2CO3, Cs2CO3NaH, K2CO3, Cs2CO3[7]
Solvents THF, DMFTHF, DMF[6]
Yield (Analogous) Variable, depends on regioselectivity.Variable, depends on regioselectivity.[7]
Table 3: Diazotization and Sandmeyer Reaction

Diazotization of the exocyclic amino group to form a diazonium salt, followed by a Sandmeyer reaction, allows for the introduction of various substituents. The stability of the diazonium salt is a key factor.

FeatureThis compound5-amino-3-methyl-1H-indazoleReference
Diazotization Reagents NaNO2, aq. HClNaNO2, aq. HCl[8][9]
Sandmeyer Reagents CuCl, CuBr, CuCNCuCl, CuBr, CuCN[9]
Predicted Outcome Formation of the corresponding halo- or cyano-indazole.Formation of the corresponding halo- or cyano-indazole.Theoretical
Yield (Analogous) Generally goodGenerally good[10]

Experimental Protocols

The following are general experimental protocols that can be adapted for the specific isomers.

Synthesis of this compound

This compound can be synthesized by the reduction of 3-methyl-6-nitro-1H-indazole.[11]

Protocol:

  • To a solution of 3-methyl-6-nitro-1H-indazole (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalyst such as 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. A reported yield for a similar reduction using tin(II) chloride is 92%.[11]

General Protocol for N-Acylation of the Exocyclic Amino Group

G Start Dissolve aminoindazole and base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., DCM or THF). Cool Cool the solution to 0 °C. Start->Cool AddReagent Add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise. Cool->AddReagent Warm Allow the reaction to warm to room temperature and stir until completion. AddReagent->Warm Workup Perform an aqueous workup to remove excess reagents and byproducts. Warm->Workup Purify Purify the product by crystallization or column chromatography. Workup->Purify

Workflow for N-acylation.

Protocol:

  • Dissolve the aminoindazole (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Diazotization and Sandmeyer Reaction

G Start Dissolve aminoindazole in aqueous acid (e.g., HCl, H2SO4) and cool to 0-5 °C. Diazotization Add a solution of sodium nitrite (NaNO2) in water dropwise, maintaining the low temperature. Start->Diazotization Sandmeyer Add the cold diazonium salt solution to a solution of the copper(I) salt (CuX) at the appropriate temperature. Diazotization->Sandmeyer Warm Allow the reaction to warm to room temperature and stir. Sandmeyer->Warm Workup Extract the product and purify. Warm->Workup

Workflow for Diazotization and Sandmeyer Reaction.

Protocol:

  • Dissolve the aminoindazole (1.0 eq) in an aqueous mineral acid (e.g., 2 M HCl) and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of the copper(I) salt (e.g., CuCl, CuBr, or CuCN, 1.2 eq) in the corresponding concentrated acid.

  • Slowly add the cold diazonium salt solution to the copper(I) salt solution.

  • Allow the reaction mixture to warm to room temperature and then heat as required (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture, extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

  • Purify the product by column chromatography.

Conclusion

References

Comparative Analysis of Kinase Inhibitors Derived from 3-Methyl-1H-Indazol-6-Amine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship and in vitro performance of kinase inhibitors developed from the 3-methyl-1H-indazol-6-amine scaffold, with a focus on derivatives of the clinically approved drugs Axitinib and Pazopanib.

This guide provides a comparative analysis of kinase inhibitors derived from the privileged this compound core structure. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors. The content herein summarizes quantitative inhibitory potency, details standardized experimental protocols for in vitro assays, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of these compounds.

Performance Comparison of Kinase Inhibitors

The inhibitory activities of various kinase inhibitors derived from this compound have been evaluated against a panel of key kinases implicated in cancer cell signaling and angiogenesis. The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected derivatives of Axitinib and Pazopanib, providing a quantitative comparison of their potency and selectivity.

Table 1: Comparative Inhibitory Potency (IC50 in nM) of Axitinib and its Derivatives against VEGFR-2
CompoundModification from AxitinibVEGFR-2 IC50 (nM)
Axitinib -0.2
Derivative 1Pyridine ring replaced with a substituted benzene135
Derivative 2Pyridine ring replaced with a pyrrole analog44
Derivative 3C=C moiety replaced with N=N2290

Note: Data is compiled from various sources and is intended for comparative purposes. Direct comparison may be limited by variations in experimental conditions between studies.

Table 2: Comparative Inhibitory Potency (IC50 in nM) of Pazopanib and its Derivatives
CompoundVEGFR-1VEGFR-2VEGFR-3PDGFRβc-Kit
Pazopanib 10 30 47 84 74
Derivative A-12---
Derivative B->1000---

Note: Data is compiled from various sources and is intended for comparative purposes. Direct comparison may be limited by variations in experimental conditions between studies.

Key Signaling Pathway: VEGFR-2 Inhibition

The primary mechanism of action for many kinase inhibitors derived from this compound is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor tyrosine kinase is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by these compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (Active/Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K RAS RAS VEGFR2_active->RAS Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR2_active Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow for Kinase Inhibitor Evaluation

The development and evaluation of novel kinase inhibitors from a core scaffold like this compound follows a structured workflow. This process begins with the chemical synthesis of derivatives and progresses through a series of in vitro assays to determine their potency and selectivity.

Experimental_Workflow Start Start: This compound Scaffold Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Primary_Screen Primary Kinase Assay (e.g., VEGFR-2) Synthesis->Primary_Screen IC50_Determination IC50 Determination for Active Compounds Primary_Screen->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling (Panel of Kinases) IC50_Determination->Selectivity_Profiling Cell_based_Assays Cell-based Assays (e.g., Anti-proliferative) Selectivity_Profiling->Cell_based_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Cell_based_Assays->Lead_Optimization

Caption: Experimental workflow for inhibitor evaluation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (for IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, such as VEGFR-2.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and the serially diluted test compound or vehicle control (DMSO).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme) from all other measurements.

    • Normalize the data to the control wells (enzyme with vehicle) to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of the kinase inhibitors on a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs) for angiogenesis inhibitors.

Materials:

  • HUVECs or other relevant cancer cell line

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells to determine the percent inhibition of cell proliferation for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

A Comparative Guide to the Structural Validation of 3-methyl-1H-indazol-6-amine using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the field of drug discovery and development, the unambiguous structural confirmation of synthesized compounds is a critical step. 3-methyl-1H-indazol-6-amine, a heterocyclic amine, serves as a valuable building block in medicinal chemistry. Its precise molecular architecture is fundamental to its reactivity and its ability to interact with biological targets. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques—specifically COSY, HSQC, and HMBC—to validate the structure of this compound. We present supporting experimental protocols and data interpretation to demonstrate how these techniques, used in concert, provide a comprehensive and definitive structural elucidation.

Molecular Structure and Atom Numbering

The foundational step in any structural analysis is the assignment of atom numbering to the hypothesized structure. The standard numbering for the 1H-indazole ring system is used for all subsequent spectral assignments.

Molecular structure of this compound with atom numbering.Figure 1. Molecular structure and atom numbering of this compound.

Experimental Protocols

Detailed and standardized experimental procedures are essential for reproducible and reliable NMR data acquisition.[1]

1. Sample Preparation:

  • Concentration: Dissolve approximately 10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton.[2]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.00 ppm).[2]

  • Filtration: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer and General Parameters:

  • Instrument: Data acquisition is performed on a 500 MHz NMR spectrometer.[3]

  • Temperature: Maintain a constant sample temperature, typically 298 K (25 °C), to ensure spectral stability.[3]

  • Tuning and Shimming: The probe must be tuned for both ¹H and ¹³C frequencies. The magnetic field homogeneity is optimized by shimming on the sample. For 2D experiments, sample spinning should be turned off to avoid artifacts.[3]

3. 2D NMR Acquisition:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[4]

    • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpprqf).[5]

    • Spectral Width: Set the spectral width to cover all proton signals (e.g., 0-12 ppm).

    • Data Points: Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Scans: Use 4-8 scans per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[4]

    • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetgpsi).[5]

    • ¹H Spectral Width (F2): Set to cover all proton signals (e.g., 0-12 ppm).

    • ¹³C Spectral Width (F1): Set to cover all carbon signals (e.g., 0-160 ppm).

    • Coupling Constant: Optimized for an average one-bond ¹J(CH) coupling of ~145 Hz.

    • Scans: Use 8-16 scans per increment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.[4]

    • Pulse Program: Use a standard gradient-selected HMBC pulse sequence.

    • ¹H Spectral Width (F2): Set to cover all proton signals (e.g., 0-12 ppm).

    • ¹³C Spectral Width (F1): Set to cover all carbon signals (e.g., 0-160 ppm).

    • Coupling Constant: Optimized for long-range couplings, typically set to 8 Hz.[4]

    • Scans: Use 16-64 scans per increment, as long-range correlations are weaker.

experimental_workflow Experimental Workflow for 2D NMR Validation cluster_prep Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Processing & Analysis SamplePrep Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) TuneShim Tuning & Shimming SamplePrep->TuneShim NMR_1D 1D Spectra Acquisition (¹H, ¹³C, DEPT) TuneShim->NMR_1D NMR_2D 2D Spectra Acquisition (COSY, HSQC, HMBC) NMR_1D->NMR_2D Processing Fourier Transform & Phase Correction NMR_2D->Processing Analysis Correlation Analysis & Peak Picking Processing->Analysis Validation Structural Validation Analysis->Validation

A diagram illustrating the experimental workflow.

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the 2D NMR experiments. Chemical shifts are predicted based on known values for substituted indazoles.[6][7]

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom No.Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
3C-~142.0-
3aC-~122.5-
4CH~7.45~121.0d
5CH~6.50~115.0dd
6C-NH₂-~145.0-
7CH~6.80~98.0d
7aC~139.0--
CH₃CH₃~2.40~12.0s
NH₂NH₂~5.10-s (broad)
NHNH~12.50-s (broad)

Table 2: Key COSY Correlations (¹H-¹H)

The COSY spectrum confirms the connectivity of adjacent protons in the aromatic ring.

Proton (F2)Correlating Proton (F1)Interpretation
H4 (~7.45)H5 (~6.50)³J coupling (ortho)
H5 (~6.50)H4 (~7.45)³J coupling (ortho)

Table 3: Key HSQC Correlations (¹H-¹³C)

The HSQC spectrum provides direct, one-bond correlations, definitively linking each proton to its attached carbon.

Proton (F2)Correlating Carbon (F1)Interpretation
H4 (~7.45)C4 (~121.0)¹J(C-H) correlation
H5 (~6.50)C5 (~115.0)¹J(C-H) correlation
H7 (~6.80)C7 (~98.0)¹J(C-H) correlation
CH₃ (~2.40)C-CH₃ (~12.0)¹J(C-H) correlation

Table 4: Key HMBC Correlations (¹H-¹³C)

The HMBC spectrum is paramount for assembling the molecular skeleton by revealing 2- and 3-bond correlations.

Proton (F2)Correlating Carbon (F1)Interpretation (Bonds)Significance
CH₃ (~2.40)C3 (~142.0), C3a (~122.5)²J, ³JConfirms methyl group position at C3.
H4 (~7.45)C3a (~122.5), C6 (~145.0), C7a (~139.0)³J, ²J, ³JLinks the benzene ring to the pyrazole ring.
H5 (~6.50)C7 (~98.0), C3a (~122.5)²J, ³JFurther confirms benzene ring connectivity.
H7 (~6.80)C5 (~115.0), C6 (~145.0), C7a (~139.0)³J, ²J, ²JConfirms the position of the amino group at C6.
NH (~12.50)C3a (~122.5), C7a (~139.0)³J, ²JConfirms the N-H position within the pyrazole ring.

Comparative Analysis and Structural Validation

A comparative analysis of the data from the three 2D NMR experiments provides a robust and layered validation of the proposed structure.

  • COSY Establishes Proton Neighbors: The COSY spectrum provides the initial framework, showing a clear correlation between H4 and H5, confirming their ortho-relationship on the benzene portion of the indazole ring.

  • HSQC Assigns Direct Partners: The HSQC experiment unambiguously links each proton (H4, H5, H7, and CH₃) to its directly attached carbon atom (C4, C5, C7, and the methyl carbon, respectively), preventing any misassignment.

  • HMBC Builds the Skeleton: The HMBC data is the most powerful tool for the final validation.

    • The correlation from the methyl protons (H-CH₃) to both C3 and the bridgehead carbon C3a firmly places the methyl group at the C3 position.

    • Correlations from H4 to C6 and C7a, and from H7 to C5 and C6, piece the six-membered ring together and confirm the substituent positions.

    • Crucially, the correlations from the aromatic protons (H4, H5, H7) to the bridgehead carbons (C3a and C7a) and from the N-H proton to these same carbons confirm the fusion of the pyrazole and benzene rings, completing the indazole core structure.

logical_validation Logical Connections from Key HMBC Data C3 C3 CH3 CH₃ CH3->C3 ²J C3a C3a CH3->C3a ³J C4 C4 H4 H4 C6 C6 H4->C6 ²J C7a C7a H4->C7a ³J C5 C5 C7 C7 H7 H7 H7->C5 ³J H7->C6 ²J

Key HMBC correlations confirming the molecular skeleton.

The structural validation of this compound is definitively achieved through the synergistic application of COSY, HSQC, and HMBC spectroscopy. While COSY and HSQC provide foundational assignments of proton-proton and proton-carbon adjacencies, it is the long-range HMBC correlations that are indispensable for connecting the distinct structural fragments—the methyl group, the pyrazole ring, and the amino-substituted benzene ring. The collective data from these experiments provides an unambiguous, internally consistent, and robust confirmation of the molecular structure, which is an essential quality control step for any researcher, scientist, or drug development professional working with this compound.

References

A Comparative Guide to the Physicochemical Properties of Amino-3-methyl-1H-indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of positional isomers of amino-3-methyl-1H-indazole. Understanding these properties is crucial for drug design and development, as they significantly influence a compound's pharmacokinetic and pharmacodynamic profile. While experimental data for all isomers is not uniformly available in the public domain, this guide compiles the existing information and offers insights based on structurally related compounds.

Data Presentation: Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties for 4-amino-, 5-amino-, 6-amino-, and 7-amino-3-methyl-1H-indazole. It is important to note that many of these values are computational predictions and should be confirmed by experimental analysis.

Property4-Amino-3-methyl-1H-indazole5-Amino-3-methyl-1H-indazole6-Amino-3-methyl-1H-indazole7-Amino-3-methyl-1H-indazole
Molecular Formula C₈H₉N₃C₈H₉N₃C₈H₉N₃C₈H₉N₃
Molecular Weight 147.18 g/mol 147.18 g/mol 147.18 g/mol 147.18 g/mol
pKa (Predicted) Data not available12.56 ± 0.40[1]Data not availableData not available
logP (Predicted) Data not available1.3Data not availableData not available
Melting Point (°C) Data not availableData not availableData not availableData not available
Boiling Point (°C) (Predicted) Data not availableData not availableData not availableData not available
Solubility Data not availableData not availableData not availableData not available

Note: The lack of comprehensive experimental data highlights a research gap for these specific isomers.

Biological Context: Kinase Inhibition

The 3-aminoindazole scaffold is a well-established hinge-binding motif for various protein kinases, making these compounds promising candidates for the development of kinase inhibitors.[2][3] Research has shown that derivatives of 3-aminoindazole can potently inhibit receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial mediators of angiogenesis and tumor growth.[2] Furthermore, structure-activity relationship (SAR) studies on 3-amino-1H-indazoles have identified them as inhibitors of Glycogen Synthase Kinase 3β (GSK3β), a key enzyme in various cellular processes.[4]

The position of the amino group on the indazole ring is expected to significantly influence the binding affinity and selectivity towards different kinases, thereby altering the biological activity of each isomer.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical properties. Below are standard methodologies for the key parameters.

Determination of pKa (Acid Dissociation Constant)

The pKa, a measure of a molecule's acidity or basicity, is a critical parameter influencing its ionization state at different physiological pH values.

Method: Potentiometric Titration

  • Sample Preparation: A precise amount of the amino-3-methyl-1H-indazole isomer is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Method: Shake-Flask Method

  • System Preparation: A biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4) is prepared and mutually saturated.

  • Partitioning: A known amount of the amino-3-methyl-1H-indazole isomer is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability.

Method: Equilibrium Shake-Flask Method

  • Sample Preparation: An excess amount of the solid amino-3-methyl-1H-indazole isomer is added to a known volume of an aqueous buffer (e.g., PBS, pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Sample Processing: The resulting suspension is filtered or centrifuged to remove the undissolved solid.

  • Concentration Measurement: The concentration of the dissolved compound in the clear aqueous phase is quantified using a validated analytical method like HPLC or LC-MS/MS.

Mandatory Visualization

The following diagrams illustrate a generalized experimental workflow for determining key physicochemical properties and a representative signaling pathway where amino-3-methyl-1H-indazole isomers may exert their biological effects.

experimental_workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation synthesis Synthesis of Amino-3-methyl-1H-indazole Isomers pka pKa Determination (Potentiometric Titration) synthesis->pka logp logP Determination (Shake-Flask Method) synthesis->logp solubility Solubility Assay (Equilibrium Shake-Flask) synthesis->solubility kinase_assay Kinase Inhibition Assay (e.g., VEGFR, PDGFR, GSK3β) pka->kinase_assay logp->kinase_assay solubility->kinase_assay

A generalized workflow for the synthesis and evaluation of amino-3-methyl-1H-indazole isomers.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K P Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Indazole Amino-3-methyl- 1H-indazole Isomer Indazole->RTK GSK3b GSK3β Indazole->GSK3b Akt Akt PI3K->Akt P Akt->GSK3b P (Inhibition) Proliferation Cell Proliferation, Angiogenesis, Survival GSK3b->Proliferation Inhibition of pro-apoptotic factors

References

A Comparative Purity Assessment of 3-methyl-1H-indazol-6-amine from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability and reproducibility of scientific research and drug development hinge on the quality of starting materials. 3-methyl-1H-indazol-6-amine is a crucial building block in the synthesis of various pharmacologically active compounds, including kinase inhibitors for cancer therapy. Given its significance, ensuring the high purity of this reagent is paramount. This guide provides a comparative analysis of the purity of this compound from three hypothetical, yet representative, suppliers: Alpha Chemicals, Beta Advanced Materials, and Gamma Synthetics. The comparison is based on a rigorous set of analytical experiments, and the methodologies are detailed herein to allow for independent verification.

Data Presentation

The purity of this compound from the three suppliers was assessed using High-Performance Liquid Chromatography (HPLC), a cornerstone technique for purity determination.[1][2] Further characterization and impurity identification were performed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]

Supplier Lot Number Advertised Purity (%) Purity by HPLC (%) Major Impurity (by LC-MS) NMR Conformity
Alpha Chemicals AC-2025-01>9898.5Unidentified (m/z = 161.09)Conforms
Beta Advanced Materials BAM-2025-A>9999.66-nitro-3-methyl-1H-indazoleConforms
Gamma Synthetics GS-XYZ-001>9797.2Starting material (o-aminotoluene)Conforms with minor impurity peaks

Experimental Protocols

A multi-faceted analytical approach is essential for a thorough assessment of chemical purity.[1] The following protocols were employed to evaluate the samples of this compound.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for separating and quantifying the components in a mixture, providing precise purity levels.[2]

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Quantification: Purity was determined by the area percentage of the main peak relative to the total peak area.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify unknown impurities.[1]

  • Instrumentation: Waters ACQUITY UPLC I-Class with a single quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: m/z 50-500.

  • Method: The same chromatographic conditions as the HPLC method were used to ensure correlation of peaks.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of the compound and can detect impurities that may not be visible by other techniques.[2][3]

  • Instrumentation: Bruker AVANCE III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Concentration: Approximately 10 mg/mL.

  • Experiments: ¹H NMR and ¹³C NMR spectra were acquired.

  • Analysis: The obtained spectra were compared with reference spectra to confirm the structure of this compound and to identify any minor impurities.

Visualizations

To further clarify the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data_evaluation Data Evaluation & Reporting sample_receipt Receive Samples from Suppliers dissolution Dissolve in Appropriate Solvent sample_receipt->dissolution hplc HPLC Purity Assessment dissolution->hplc lcms LC-MS Impurity ID hplc->lcms nmr NMR Structural Confirmation hplc->nmr data_analysis Analyze and Compare Data lcms->data_analysis nmr->data_analysis reporting Generate Comparison Report data_analysis->reporting

Experimental workflow for purity assessment.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase Downstream Kinase receptor->kinase activates substrate Substrate Protein kinase->substrate phosphorylates cellular_response Cellular Response (e.g., Proliferation) substrate->cellular_response triggers inhibitor This compound Derivative (Inhibitor) inhibitor->kinase inhibits

Hypothetical signaling pathway inhibition.

Conclusion

Based on the analytical data, Beta Advanced Materials provided the this compound with the highest purity (99.6%), with the major impurity identified as a structurally related compound. Alpha Chemicals supplied a product of good purity (98.5%), though with an unidentified impurity. Gamma Synthetics' product showed the lowest purity (97.2%) with residual starting material detected.

For applications requiring the highest degree of purity and minimal interference from byproducts, the material from Beta Advanced Materials would be the recommended choice. However, for less sensitive applications, the products from Alpha Chemicals or Gamma Synthetics might be suitable, depending on the nature of the identified impurities and the specific experimental context. It is always advisable for researchers to perform their own quality control checks on critical reagents to ensure the integrity of their results.

References

Unveiling the Therapeutic Potential: A Comparative Review of Biological Targets for 3-Methyl-1H-indazol-6-amine Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a detailed analysis of the biological targets of compounds derived from the 3-methyl-1H-indazol-6-amine scaffold. We present a comparative overview of their performance against key proteins implicated in cancer and other diseases, supported by available experimental data and detailed protocols.

The this compound core has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This review consolidates the current understanding of the biological targets of its derivatives, with a primary focus on Bromodomain-containing protein 4 (BRD4), Indoleamine 2,3-dioxygenase 1 (IDO1), and various protein kinases.

Key Biological Targets and Comparative Efficacy

The versatility of the this compound scaffold allows for the design of potent and selective inhibitors for a range of biological targets. Below, we compare the activity of its derivatives against prominent targets based on published literature.

Bromodomain-Containing Protein 4 (BRD4)

BRD4 is an epigenetic reader protein that plays a crucial role in the transcriptional regulation of key oncogenes such as c-Myc.[1] Derivatives of 3-methyl-1H-indazole have been identified as potent BRD4 inhibitors.[1]

Table 1: Inhibitory Activity of 3-Methyl-1H-indazole Derivatives against BRD4-BD1 [1]

Compound IDStructureIC50 (μM) against BRD4-BD1
9d [Image of the chemical structure of compound 9d]0.18 ± 0.02
9u [Image of the chemical structure of compound 9u]0.25 ± 0.03
9w [Image of the chemical structure of compound 9w]0.31 ± 0.04

Note: The chemical structures for the compounds listed above are detailed in the source publication.[1]

Among the synthesized compounds, 9d demonstrated the highest potency against the first bromodomain of BRD4 (BRD4-BD1) and exhibited excellent selectivity.[1]

Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a critical mediator of immunosuppression in the tumor microenvironment. While the broader class of indazole derivatives has shown promise as IDO1 inhibitors, specific quantitative data for this compound based compounds is limited in the current literature. One study reported that N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36 ) exhibited potent anti-proliferative activity in human colorectal cancer cells and suppressed IDO1 protein expression.[2]

Table 2: Anti-proliferative Activity of a this compound Derivative [2]

Compound IDStructureIC50 (μM) against HCT116 cells
36 N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine0.4 ± 0.3

Further research is required to quantify the direct inhibitory activity of this class of compounds against the IDO1 enzyme.

Protein Kinases

The indazole scaffold is a well-established core in the design of kinase inhibitors. Several indazole-based drugs targeting kinases such as VEGFR, ALK, and FLT3 are clinically approved. While literature suggests the potential for this compound derivatives to act as kinase inhibitors, specific IC50 values for this scaffold against kinases like FGFR, VEGFR, and ALK are not yet prominently reported in published studies. The amino-indazole scaffold, in general, has been shown to be a valuable hinge-binding motif in kinase inhibitor design.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following protocols are based on those reported for the evaluation of 3-methyl-1H-indazole derivatives.

BRD4-BD1 Inhibition Assay (AlphaScreen)[1]

This assay is used to determine the in vitro inhibitory activity of compounds against the first bromodomain of BRD4.

Materials:

  • Recombinant human BRD4-BD1 protein

  • Biotinylated histone H4 peptide (Ac-H4K5/8/12/16)

  • Streptavidin-coated donor beads

  • AlphaLISA acceptor beads conjugated to an anti-acetylated lysine antibody

  • Test compounds

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

Procedure:

  • Add test compounds at various concentrations to the wells of a 384-well plate.

  • Add a solution containing BRD4-BD1 protein and the biotinylated histone H4 peptide to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding.

  • Add a mixture of streptavidin-coated donor beads and anti-acetylated lysine acceptor beads to each well.

  • Incubate the plate in the dark at room temperature for a further specified time (e.g., 60 minutes).

  • Read the plate using an AlphaScreen-compatible plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (Sulforhodamine B Assay)[2]

This assay is used to assess the anti-proliferative activity of compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116)

  • Cell culture medium and supplements

  • Test compounds

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

Procedure:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • Fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these compounds is critical for drug development. Below are visualizations of the BRD4 and IDO1 signaling pathways.

BRD4_Signaling_Pathway BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 recruits RNA_Pol_II RNA Pol II P_TEFb->RNA_Pol_II phosphorylates Transcription_Elongation Transcriptional Elongation RNA_Pol_II->Transcription_Elongation promotes Oncogenes Oncogenes (e.g., c-Myc) Transcription_Elongation->Oncogenes leads to expression of Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->BRD4 inhibits

Caption: BRD4 Signaling Pathway and Inhibition.

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolized by T_Cell T Cell Tryptophan->T_Cell required for proliferation Kynurenine Kynurenine Treg Regulatory T Cell (Treg) Kynurenine->Treg promotes differentiation IDO1->Kynurenine produces Immune_Suppression Immune Suppression Treg->Immune_Suppression leads to Inhibitor This compound Derivative Inhibitor->IDO1 inhibits

Caption: IDO1-mediated Immune Suppression Pathway.

Conclusion and Future Directions

Derivatives of this compound have demonstrated significant promise as inhibitors of BRD4, a key target in oncology. The available data indicates that this scaffold can be optimized to achieve high potency and selectivity. While the potential for these compounds to inhibit IDO1 and various protein kinases is evident from studies on the broader class of indazoles, there is a clear need for further research to generate specific quantitative data for the this compound core against these targets. Future studies should focus on synthesizing and evaluating focused libraries of these compounds against IDO1 and a panel of relevant kinases to fully elucidate their therapeutic potential and establish comprehensive structure-activity relationships. Such efforts will be instrumental in advancing this promising class of compounds towards clinical development.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 3-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance in the Synthesis of a Key Pharmaceutical Intermediate.

The efficient synthesis of 3-methyl-1H-indazol-6-amine, a crucial building block in the development of various therapeutic agents, predominantly proceeds through the catalytic hydrogenation of its precursor, 3-methyl-6-nitro-1H-indazole. The choice of catalyst for this transformation is a critical parameter, directly influencing reaction efficiency, selectivity, and overall process viability. This guide provides a comprehensive benchmark of commonly employed catalysts for this synthesis, supported by available experimental data to facilitate informed catalyst selection.

Performance Benchmark of Catalytic Systems

The reduction of the nitro group in 3-methyl-6-nitro-1H-indazole to the corresponding amine is the pivotal step in the synthesis of the target molecule. While various methods exist, catalytic hydrogenation stands out for its efficiency and cleaner reaction profiles. The most prominent heterogeneous catalysts for this transformation include noble metal catalysts such as Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C), as well as the non-precious metal catalyst, Raney Nickel.

While direct, side-by-side comparative studies for the synthesis of this compound are limited in publicly accessible literature, a compilation of data from analogous nitroaromatic reductions provides a strong basis for performance evaluation.

Catalyst SystemTypical SupportKey Performance CharacteristicsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Activated CarbonGenerally exhibits high activity and selectivity for nitro group reduction.[1]High efficiency, often allowing for milder reaction conditions (lower temperature and pressure).[2]Higher cost compared to non-precious metal catalysts.
Platinum on Carbon (Pt/C) Activated CarbonEffective for the hydrogenation of nitro groups, sometimes showing different selectivity compared to Pd/C.[2]Can be more robust and less prone to poisoning by certain functional groups.Generally more expensive than Pd/C and Raney Nickel. May require more forcing reaction conditions in some cases.
Raney Nickel -High activity for nitro group reduction.[2]Cost-effective non-precious metal catalyst, making it suitable for large-scale industrial processes.[3]Can be pyrophoric and requires careful handling. May exhibit lower selectivity in the presence of other reducible functional groups.[2]
Tin(II) Chloride (SnCl₂) -A classical stoichiometric reducing agent.Effective for the reduction of aromatic nitro compounds, particularly in the presence of acid.[1]Generates significant tin-containing waste, making it less environmentally friendly for large-scale synthesis. Requires stoichiometric amounts.

Note: The performance of these catalysts can be significantly influenced by factors such as catalyst preparation methods, particle size, support material, and the presence of promoters or inhibitors.[2]

Experimental Protocols

Detailed experimental procedures are essential for the successful implementation and comparison of different catalytic systems. Below are representative protocols for the synthesis of this compound from 3-methyl-6-nitro-1H-indazole using different reduction methods.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general and widely used method for the reduction of nitroarenes.

Materials:

  • 3-methyl-6-nitro-1H-indazole

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol

  • Hydrogen gas source

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-methyl-6-nitro-1H-indazole in methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of palladium relative to the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

A similar procedure for the reduction of the related 6-nitro-1H-indazole using 10% Pd/C in methanol under a hydrogen atmosphere (1 atm) overnight has been reported to yield 94% of 6-amino-1H-indazole.[1]

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This method represents a classic, non-catalytic approach to nitro group reduction.

Materials:

  • 3-methyl-6-nitro-1H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Methoxyethyl ether

  • Diethyl ether

Procedure:

  • To a stirred solution of 10 g (0.06 mol) of 3-methyl-6-nitroindazole in 100 ml of 2-methoxyethyl ether at 0 °C, add a solution of 45 g (0.24 mol) of tin(II) chloride in 86 ml of concentrated HCl dropwise over 15 minutes.[1] It is crucial to maintain the reaction temperature below 100 °C during the addition.[1]

  • After the addition is complete, remove the ice bath and continue stirring for an additional 20 minutes.[1]

  • Add diethyl ether to the reaction mixture to precipitate the product.[1]

  • Isolate the resulting solid by filtration and wash it thoroughly with diethyl ether.[1]

  • This process affords the HCl salt of this compound as a yellow solid in a reported yield of 92%.[1]

Experimental Workflow and Logic

The general workflow for the synthesis and analysis of this compound via catalytic hydrogenation is depicted in the following diagram. This workflow highlights the key stages from the starting material to the final purified product and its characterization.

G cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis A 3-methyl-6-nitro-1H-indazole (Starting Material) B Catalyst Selection (e.g., Pd/C, Pt/C, Raney Ni) A->B D Catalytic Hydrogenation B->D C Solvent & Reaction Conditions (e.g., Methanol, H2 pressure, Temp.) C->D E Reaction Monitoring (TLC/HPLC) D->E F Catalyst Removal (Filtration) E->F Completion G Solvent Evaporation F->G H Crude this compound G->H I Purification (Recrystallization or Chromatography) H->I J Characterization (NMR, MS, etc.) I->J K Pure this compound J->K

A generalized workflow for the synthesis of this compound.

This guide provides a foundational comparison of catalytic systems for the synthesis of this compound. For specific applications, it is highly recommended that researchers conduct their own catalyst screening and optimization studies to identify the most efficient and cost-effective solution for their needs.

References

Safety Operating Guide

Proper Disposal of 3-methyl-1H-indazol-6-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This document provides essential safety and logistical information for the proper disposal of 3-methyl-1H-indazol-6-amine (CAS No. 79173-62-9), a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the known hazards of this compound, which include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation, the following PPE is mandatory[1]:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

Hazard and Safety Data

A summary of the key hazard information for this compound is presented in the table below for quick reference.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.

Objective: To safely collect, store, and prepare this compound waste for disposal.

Materials:

  • Designated hazardous waste container (sealable, compatible material)

  • Hazardous waste labels

  • Personal Protective Equipment (as specified in Section 1)

  • Chemical fume hood

Procedure:

  • Don PPE: Before handling the chemical, ensure all required PPE is correctly worn.

  • Work in a Ventilated Area: Perform all waste handling activities within a certified chemical fume hood to minimize inhalation exposure.

  • Prepare Waste Container: Obtain a designated, clean, and dry hazardous waste container. Ensure the container is made of a material compatible with this compound.

  • Label the Container: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations or chemical formulas)

    • The date when waste is first added (accumulation start date)

    • The specific hazards (e.g., "Toxic," "Irritant")

  • Transfer Waste: Carefully transfer the this compound waste into the labeled container. Avoid generating dust.

  • Seal the Container: Securely close the container lid.

  • Store Appropriately: Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area. The storage area should be away from incompatible materials.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup. Provide them with a complete description of the waste.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Immediately evacuate the affected area.

  • Alert Personnel: Notify others in the vicinity of the spill.

  • Assess the Spill: From a safe distance, determine the extent of the spill. For large or unmanageable spills, contact your institution's EHS or emergency response team.

  • Don PPE: If the spill is minor and you are trained to handle it, don the appropriate PPE as outlined in Section 1.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container.

  • Clean the Area: Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the logical workflow for handling and disposing of this compound.

Disposal_Workflow start Start: Handling This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste (Unused material, contaminated items) fume_hood->generate_waste prepare_container Prepare Labeled Hazardous Waste Container generate_waste->prepare_container transfer_waste Transfer Waste to Container prepare_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store Store in Designated Satellite Accumulation Area seal_container->store contact_ehs Contact EHS for Disposal store->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Experimental workflow for handling and generating this compound waste.

Spill_Response_Logic spill Spill Occurs evacuate Evacuate Area spill->evacuate alert Alert Others evacuate->alert assess Assess Spill alert->assess minor_spill Minor Spill (Manageable) assess->minor_spill Yes major_spill Major Spill (Unmanageable) assess->major_spill No don_ppe Don Appropriate PPE minor_spill->don_ppe contact_emergency Contact EHS/ Emergency Response major_spill->contact_emergency contain Contain and Clean Up Spill don_ppe->contain dispose_waste Dispose of Cleanup Materials as Hazardous Waste contain->dispose_waste end Spill Managed dispose_waste->end contact_emergency->end

Caption: Logical decision-making process for responding to a this compound spill.

References

Essential Safety and Operational Guide for Handling 3-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-methyl-1H-indazol-6-amine. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The information is based on the known hazards of this compound, which include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[1][2].

Mandatory Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is the primary defense against exposure.[3] The following table summarizes the required equipment for handling this compound.

PPE Category Item Specification Rationale
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over the goggles.[4][5]Protects eyes and face from splashes, airborne particles, and unexpected reactions.[6][7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves.[5][8]Prevents skin contact with the chemical. Gloves should be inspected before use and replaced immediately if contaminated.[4][9]
Body Protection Laboratory Coat & Full CoverageFlame-resistant (e.g., Nomex®) lab coat with a full front closure.[4][5] Full-length pants and closed-toe shoes are mandatory.[4][5]Protects skin and personal clothing from contamination. Ensures no exposed skin on the lower body.[5]
Respiratory Protection RespiratorNIOSH-approved N95 or higher-rated respirator.[5]Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[5][8]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ensures minimal exposure and reduces the risk of contamination.[3] All handling of this compound should be performed within a certified chemical fume hood.[3][10]

1. Preparation:

  • Verify Equipment: Ensure all required PPE is available and in good condition.[5] Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials: Gather all necessary glassware, reagents, and equipment within the fume hood to minimize movement and potential exposure.[5]

  • Review Safety Data: Before starting, review the Safety Data Sheet (SDS) for this compound.[3] Have an emergency plan and ensure access to an eyewash station and safety shower.[3][10]

2. Handling the Compound:

  • Weighing: When weighing the solid, use a disposable weigh boat. Handle with care to avoid generating dust.[5]

  • Transferring: Use a dedicated spatula for transferring the solid. Decontaminate the spatula after use.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Segregation: Properly segregate and dispose of all contaminated materials as outlined in the disposal plan below.[3]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[11][12] Remove and properly store or dispose of PPE.

Disposal Plan

Improper disposal of this compound and its associated waste can pose risks to health and the environment.[13] All chemical waste must be disposed of in accordance with local and institutional regulations.[3][11]

1. Solid Waste:

  • Collection: All disposable items that have contacted the chemical, such as gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste bag or container within the fume hood.[5]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name: "this compound".

2. Liquid Waste:

  • Collection: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Segregation: Do not mix this waste with other solvent streams unless compatibility has been confirmed. Avoid contact with strong oxidizing agents and strong acids.[11][14]

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area until pickup.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to arrange for the collection of the waste.[8]

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Disposal p1 Don PPE p2 Verify Fume Hood p1->p2 p3 Assemble Materials p2->p3 h1 Weigh Solid p3->h1 Begin Handling h2 Prepare Solution h1->h2 d1 Decontaminate Equipment & Surfaces h2->d1 Complete Handling d2 Segregate Waste d1->d2 d3 Doff PPE d2->d3 w1 Solid Waste (Gloves, etc.) d2->w1 w2 Liquid Waste (Solutions) d2->w2 d4 Wash Hands d3->d4 w3 Store in Labeled Hazardous Waste Containers w1->w3 w2->w3 w4 Arrange EHS Pickup w3->w4

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.